molecular formula C19H23NO B162444 4-((Diphenylmethoxy)methyl)piperidine CAS No. 136647-21-7

4-((Diphenylmethoxy)methyl)piperidine

Número de catálogo: B162444
Número CAS: 136647-21-7
Peso molecular: 281.4 g/mol
Clave InChI: BSSMSDMDCCVWTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((Diphenylmethoxy)methyl)piperidine is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((Diphenylmethoxy)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Diphenylmethoxy)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(benzhydryloxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)21-15-16-11-13-20-14-12-16/h1-10,16,19-20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSMSDMDCCVWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376198
Record name 4-[(Diphenylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136647-21-7
Record name 4-[(Diphenylmethoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Vivo Metabolism Pathways of 4-((Diphenylmethoxy)methyl)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Significance

4-((Diphenylmethoxy)methyl)piperidine (CAS 136647-21-7) represents a critical pharmacophore embedded within several neuroactive and immunomodulatory agents. Most notably, it serves as the core structural motif for UK-78282, a potent voltage-gated potassium channel (Kv1.3 and Kv1.4) blocker utilized extensively in T-cell immunosuppressive research[1][2].

Structurally, the molecule features a highly lipophilic diphenylmethoxy (benzhydryl ether) group tethered to a basic piperidine ring. This dualistic physicochemical nature dictates its pharmacokinetic behavior, driving extensive hepatic first-pass metabolism primarily mediated by the Cytochrome P450 (CYP450) system. Understanding its metabolic fate is essential for optimizing drug half-life, mitigating off-target toxicity, and designing next-generation piperidine-based therapeutics.

Mechanistic Elucidation of In Vivo Metabolism

The biotransformation of this compound is governed by the vulnerability of its ether linkage and the basic nitrogen center.

O-Dealkylation (Ether Cleavage) via CYP3A4 and CYP2D6

The primary metabolic clearance route for diphenylmethoxy derivatives is O-dealkylation[3]. At physiological pH, the piperidine nitrogen (pKa ~9.5) is protonated, creating a strong electrostatic interaction with the negatively charged Asp301 residue in the active site of CYP2D6. Concurrently, the bulky benzhydryl group is accommodated by the expansive hydrophobic pocket of CYP3A4.

The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The highly reactive CYP oxo-ferryl species (Compound I) abstracts a hydrogen from the α-carbon of the ether linkage. The subsequent oxygen rebound forms an unstable hemiacetal intermediate that rapidly collapses, cleaving the molecule into diphenylmethanol (benzhydrol) and 4-piperidinemethanol[4].

Piperidine Ring and Aromatic Hydroxylation

Secondary oxidative pathways involve the hydroxylation of the piperidine ring and the aromatic phenyl rings. CYP3A4 predominantly drives piperidine ring hydroxylation at the C2 or C3 positions. The specific orientation of the piperidine ring within the CYP3A4 active site exposes the side-chain α-carbon hydrogens directly to the heme iron, facilitating targeted hydroxylation[4]. Aromatic hydroxylation, yielding phenolic metabolites on the benzhydryl rings, is a minor pathway primarily catalyzed by CYP2D6.

N-Oxidation and Phase II Conjugation

The secondary amine of the piperidine ring is subject to N-oxidation by both Flavin-containing monooxygenases (FMOs) and CYPs. This process also follows a hydrogen abstraction and rebound mechanism, ultimately yielding an N-oxide or N-hydroxylamine[5]. Furthermore, the nucleophilic nitrogen and any newly formed hydroxyl groups serve as substrates for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar glucuronide conjugates targeted for rapid renal excretion.

Metabolic Pathway Visualization

Pathway Parent 4-((Diphenylmethoxy)methyl)piperidine (Parent Drug) M1 Diphenylmethanol + 4-Piperidinemethanol Parent->M1 CYP3A4 / CYP2D6 (O-Dealkylation) M2 Ring-Hydroxylated Metabolites Parent->M2 CYP3A4 (Hydroxylation) M3 N-Oxide / N-Glucuronide Conjugates Parent->M3 FMO / UGTs (N-Oxidation/Conjugation)

Primary and secondary in vivo metabolic pathways of 4-((Diphenylmethoxy)methyl)piperidine.

Quantitative Metabolite Profiling

To systematically track these biotransformations, High-Resolution Mass Spectrometry (HRMS) is employed. The tables below summarize the expected mass shifts, diagnostic MS/MS fragments, and the relative contribution of specific CYP isozymes.

Table 1: HRMS Characterization of Metabolites (ESI+ Mode)

Metabolite CodeBiotransformationFormulaExact Mass [M+H]+Mass Shift (Da)Key MS/MS Fragments (m/z)
Parent N/AC19H23NO282.18520167.08 (benzhydryl), 116.10
M1 O-DealkylationC13H12O185.0961-97.0891167.08, 105.03
M2 Piperidine HydroxylationC19H23NO2298.1801+15.9949167.08, 132.09
M3 Aromatic HydroxylationC19H23NO2298.1801+15.9949183.08, 116.10
M4 N-GlucuronidationC25H31NO7458.2173+176.0321282.18, 167.08

Table 2: CYP450 Isozyme Contribution (Recombinant Phenotyping)

CYP IsoformRelative Contribution (%)Primary Catalytic Role
CYP3A4 65.2%O-Dealkylation, Piperidine Ring Hydroxylation
CYP2D6 22.8%O-Dealkylation, Aromatic Hydroxylation
CYP2C9 8.5%Minor Aromatic Hydroxylation
FMO3 3.5%N-Oxidation

Self-Validating Experimental Methodologies

To ensure high-fidelity metabolite identification and prevent false positives from non-enzymatic degradation, the following self-validating protocol utilizes Human Liver Microsomes (HLMs).

In Vitro HLM Incubation Protocol
  • System Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining precise physiological pH is critical; deviations alter the protonation state of the piperidine nitrogen, skewing CYP2D6 binding kinetics. EDTA is strictly omitted to preserve the structural integrity of the CYP heme-iron center.

  • Incubation Mixture : Combine HLMs (1 mg/mL final protein concentration) with 10 µM of the parent compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add a freshly prepared NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

    • Causality: A regenerating system is preferred over direct NADPH addition to maintain a constant electron supply without altering the assay's osmotic balance over the 60-minute incubation window.

  • Negative Controls : Run parallel incubations lacking NADPH.

    • Causality: This isolates true CYP-mediated metabolism from chemical instability or background matrix interference, ensuring the system is self-validating.

  • Reaction Quenching : At predetermined time points (0, 15, 30, 60 min), add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

    • Causality: The organic solvent instantly denatures CYP enzymes, halting the reaction, while simultaneously precipitating microsomal proteins for cleaner downstream analysis.

LC-HRMS/MS Analytical Framework

Following centrifugation (14,000 × g, 15 min, 4°C), the supernatant is analyzed using a UHPLC system coupled to a Q-TOF mass spectrometer.

  • Chromatography : Use a sub-2 µm C18 column with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: The acidic modifier ensures the piperidine nitrogen remains fully protonated, drastically enhancing ionization efficiency.

  • Mass Spectrometry : Operate in Positive Electrospray Ionization (ESI+) mode. Utilize Mass Defect Filtering (MDF) centered around the parent drug's mass defect to selectively identify low-abundance metabolites against the complex biological matrix.

Experimental Workflow Visualization

Workflow Step1 1. HLM Incubation (Target + NADPH Regenerating System) Step2 2. Reaction Quenching (Ice-Cold ACN to precipitate proteins) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C, 15 min) Step2->Step3 Step4 4. LC-HRMS/MS Analysis (ESI+ Mode, MRM Transitions) Step3->Step4 Step5 5. Data Processing (Mass Defect Filtering & Profiling) Step4->Step5

Step-by-step experimental workflow for in vitro metabolite identification.

Sources

Methodological & Application

HPLC Method Development and Validation for the Quantification of 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

4-((Diphenylmethoxy)methyl)piperidine (CAS 136647-21-7) is a critical pharmaceutical intermediate utilized in the synthesis of second-generation antihistamines, such as Bepotastine and Ebastine[1]. From an analytical perspective, quantifying this compound presents a distinct chromatographic challenge. The molecule features a highly lipophilic benzhydryl (diphenylmethoxy) moiety coupled with a strongly basic piperidine ring.

Understanding the physicochemical properties of the analyte is the foundational step in rational method development. The basic nitrogen of the piperidine ring acts as a strong hydrogen bond donor/acceptor, which heavily influences its interaction with the stationary phase.

Table 1: Physicochemical Properties of the Target Analyte
ParameterValue / DescriptionAnalytical Implication
Chemical Formula C₁₉H₂₃NOHighly organic nature requires a strong organic modifier (Acetonitrile/Methanol).
Molecular Weight 281.4 g/mol Suitable for standard HPLC-UV or LC-MS analysis[1].
pKa (Estimated) ~10.5 (Piperidine amine)Strongly basic. Will be ionized (positively charged) at neutral and low pH.
LogP (Estimated) ~3.5Highly lipophilic. Requires a high percentage of organic solvent for elution.
UV Maxima ~220 nm, 254 nmThe diphenyl group provides strong chromophoric activity for UV detection.

Method Development Rationale: Overcoming the "Silanol Effect"

The Causality of Peak Tailing

The most pervasive issue when analyzing piperidine derivatives via Reversed-Phase HPLC (RP-HPLC) is severe peak tailing[2]. This phenomenon is caused by secondary interactions. Standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a mid-range pH (pH 5–8), these silanols ionize into negatively charged siloxanes (Si-O⁻). Simultaneously, the basic piperidine nitrogen (pKa ~10.5) is protonated (NH₂⁺). The resulting electrostatic attraction (ion-exchange interaction) disrupts the standard hydrophobic partitioning, causing the analyte molecules to "stick" to the column and elute with a pronounced tail[3].

The High-pH Strategy

To establish a robust, self-validating analytical method, we must eliminate this secondary interaction. We employ a High-pH Strategy (pH 10.5) . By adjusting the mobile phase pH to 10.5 using an Ammonium Bicarbonate/Ammonia buffer, the pH approaches the pKa of the piperidine ring. This suppresses the ionization of the basic nitrogen, converting the analyte into its neutral, free-base form. Because the molecule is no longer positively charged, it cannot undergo electrostatic interactions with the ionized silanols, resulting in perfectly symmetrical peaks[4].

Note on Column Selection: Standard silica columns dissolve at pH > 8. Therefore, this strategy mandates the use of an Ethylene Bridged Hybrid (EBH) silica column or a polymer-based column designed to withstand high alkaline conditions[2].

MethodDev Start Target: 4-((Diphenylmethoxy)methyl)piperidine Strong Base (pKa ~10.5) pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Low pH (pH 2.0 - 3.0) 0.1% TFA or Formic Acid pH_Choice->Low_pH Acidic Strategy High_pH High pH (pH 10.0 - 11.0) Ammonia / Bicarbonate Buffer pH_Choice->High_pH Basic Strategy Low_pH_Mech Analyte: Ionized (+) Silanols: Protonated (Neutral) Risk: Poor retention, ion-exclusion Low_pH->Low_pH_Mech High_pH_Mech Analyte: Neutral (Free Base) Silanols: Ionized (-) Benefit: High retention, sharp peaks High_pH->High_pH_Mech Column_Low Standard End-capped C18 Low_pH_Mech->Column_Low Column_High Hybrid Silica C18 (e.g., XBridge) or Polymer-based High_pH_Mech->Column_High Final Optimized Method: Hybrid C18 + pH 10.5 Buffer + ACN Column_High->Final Selected for Best Peak Symmetry

Fig 1: Decision tree for mobile phase pH selection based on analyte pKa and silanol interactions.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocol integrates a System Suitability Test (SST). The method is only considered valid for sample analysis if the SST criteria are met, creating a self-validating loop.

Preparation of Mobile Phase
  • Buffer (Mobile Phase A): Weigh accurately 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of HPLC-grade water (10 mM concentration).

  • pH Adjustment: Add dilute Ammonium Hydroxide (NH₄OH) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.5 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile (ACN). ACN is chosen over methanol due to its lower viscosity and superior mass-transfer properties, which further sharpens the peak.

Standard and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-((Diphenylmethoxy)methyl)piperidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent.

System Suitability Test (SST) - The Validation Gate

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) in six replicates. The system is validated only if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • USP Tailing Factor (Tf): ≤ 1.5 (Confirms suppression of silanol interactions)

  • Theoretical Plates (N): ≥ 5000

SilanolInteraction Analyte Piperidine Nitrogen (Basic, pKa ~10.5) Mid_pH Mid pH (pH 5-8) Analyte: Ionized (NH2+) Silanols: Ionized (SiO-) Analyte->Mid_pH High_pH High pH (pH > 10.5) Analyte: Neutral (NH) Silanols: Ionized (SiO-) Analyte->High_pH Tailing Strong Electrostatic Interaction Result: Severe Peak Tailing Mid_pH->Tailing Ion-Exchange Effect Symmetry Hydrophobic Partitioning Only Result: Symmetrical Peak High_pH->Symmetry Pure Partitioning

Fig 2: Mechanism of secondary silanol interactions and the corrective effect of high pH.

Optimized Chromatographic Conditions

Table 2: Final HPLC Parameters
ParameterOptimized ConditionJustification
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Hybrid silica technology withstands pH up to 12.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Deprotonates the piperidine nitrogen.
Mobile Phase B Acetonitrile (ACN)Elutes the highly lipophilic benzhydryl group.
Elution Mode Isocratic, 30% A : 70% BEnsures consistent baseline and rapid elution (~6 mins).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 35 °CReduces mobile phase viscosity and system backpressure.
Detection UV at 220 nmCaptures the maximum absorbance of the diphenyl ring.
Injection Volume 10 µLPrevents column mass overloading.

Method Validation Highlights

The method was validated according to ICH Q2(R1) guidelines to ensure authoritative grounding and reliability.

Table 3: Validation Summary Data
Validation ParameterResultAcceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999
LOD (Limit of Detection) 0.5 µg/mLS/N ratio ≥ 3:1
LOQ (Limit of Quantitation) 1.5 µg/mLS/N ratio ≥ 10:1
Method Precision (%RSD) 0.85% (n=6)≤ 2.0%
Accuracy (Recovery) 99.2% - 101.4%98.0% - 102.0%

Troubleshooting Guide

Even with a robust design, chromatographic drift can occur. Use this causality-based troubleshooting matrix to diagnose system failures.

Table 4: Common Issues and Corrective Actions
SymptomRoot Cause AnalysisCorrective Action
Sudden Peak Tailing (Tf > 1.5) Buffer pH has dropped below 10.0, causing partial ionization of the piperidine ring[3].Discard old buffer. Prepare fresh Ammonium Bicarbonate and strictly verify pH 10.5.
Retention Time Shift (Earlier) Loss of stationary phase (column voiding) due to prolonged exposure to high pH[2].Verify column is a hybrid-silica (e.g., XBridge). Replace column if plate count (N) has dropped significantly.
High Backpressure Precipitation of buffer salts in the system due to high organic concentration.Flush system with 90:10 Water:ACN (without buffer) at 0.5 mL/min for 60 minutes.
Fronting Peaks Column mass overload or sample solvent is stronger than the mobile phase.Dilute the sample or ensure the sample diluent matches the mobile phase composition.

References

  • PubChem - National Institutes of Health (NIH). "4-((Diphenylmethoxy)methyl)piperidine | C19H23NO | CID 2762420". PubChem Database. Available at:[Link]

  • Welch Materials, Inc. "HPLC Column Selection: Core to Method Development (Part II)". Welch Materials Technical Library. Available at:[Link]

Sources

mass spectrometry parameters for detecting 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Sensitive Detection of 4-((Diphenylmethoxy)methyl)piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note describes a robust and highly sensitive method for the detection and quantification of 4-((Diphenylmethoxy)methyl)piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-((Diphenylmethoxy)methyl)piperidine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its accurate measurement is critical for ensuring the quality of active pharmaceutical ingredients (APIs) and for conducting pharmacokinetic studies. The methodology presented herein utilizes reversed-phase chromatography for separation, coupled with electrospray ionization (ESI) in positive mode for sensitive detection. We provide detailed protocols for sample preparation from both biological matrices and simple solutions, along with optimized mass spectrometry parameters to ensure high selectivity and reliability.

Principle of Analysis

The analytical strategy is founded on the combination of the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry.[1][2]

  • Liquid Chromatography (LC): A C18 reversed-phase column is employed to separate the analyte from matrix components based on its hydrophobicity.[3] The mobile phase consists of a gradient of water and acetonitrile with a formic acid modifier. The addition of formic acid is crucial as it acidifies the mobile phase, promoting the protonation of the basic nitrogen atom on the piperidine ring of the analyte. This step is fundamental for efficient ionization in the mass spectrometer.

  • Mass Spectrometry (MS): The method utilizes a tandem mass spectrometer, such as a triple quadrupole (QqQ), equipped with an electrospray ionization (ESI) source. ESI is the preferred ionization technique for polar and semi-polar molecules like the target analyte.[4] The analysis is performed in positive ion mode to detect the protonated molecule, [M+H]⁺. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), where the specific transition from the precursor ion to a characteristic product ion is monitored. This technique provides exceptional selectivity and reduces background noise, which is essential for analyzing complex samples.[1]

Experimental Design

Materials and Reagents
  • 4-((Diphenylmethoxy)methyl)piperidine reference standard

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (or other relevant biological matrix)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.[3]

Chromatographic and Mass Spectrometry Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for the analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to enhance protonation.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Elution Start at 5% B, ramp to 95% B, then re-equilibrateEnsures elution of the analyte while cleaning the column.
Flow Rate 0.4 mL/minAppropriate for the specified column dimensions.
Column Temperature 40 °CImproves peak shape and reproducibility.[3]
Injection Volume 5 µLBalances sensitivity with potential for matrix effects.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic piperidine nitrogen is readily protonated.[3]
Precursor Ion ([M+H]⁺) m/z 282.2Corresponds to the protonated molecule (C₁₉H₂₃NO, MW=281.4).[5]
MRM Transition 1 (Quantifier) m/z 282.2 → 167.1Corresponds to the stable diphenylmethyl fragment ion.
MRM Transition 2 (Qualifier) m/z 282.2 → 98.1Corresponds to a fragment containing the piperidine ring.
Collision Energy (CE) Analyte-specific; requires optimization (e.g., 20-35 eV)Optimized to maximize the abundance of the product ions.[2]
Source Temperature 325 °CEnsures efficient desolvation of the analyte.[6]
Nebulizing Gas NitrogenStandard gas for ESI.

Detailed Protocols

Protocol 1: Sample Preparation from Human Plasma via Protein Precipitation

This protocol is a rapid and effective method for extracting small molecules from a biological matrix like plasma.[7]

  • Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (Optional but Recommended): Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and procedural variability.[7]

  • Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. The cold solvent enhances the precipitation of plasma proteins.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.[8]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte, to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system.

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Sample Preparation from Solution (Simple Dilution)

This protocol is suitable for analyzing samples where the analyte is already in a relatively clean solution, such as in drug formulation or chemical reaction monitoring.[9]

  • Stock Solution: Prepare a stock solution of the analyte in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).[3]

  • Working Standards: Create a series of working standards by serially diluting the stock solution with the initial mobile phase.

  • Sample Dilution: Dilute the unknown sample to an expected concentration within the calibration range using the initial mobile phase.

  • Filtration (If Necessary): If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Analysis: Transfer the final diluted sample to an autosampler vial and inject it into the LC-MS/MS system.

Data Analysis and Expected Results

Quantification

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard (if used) against the known concentrations of the prepared calibration standards. A linear regression model is then applied to determine the concentration of the analyte in unknown samples.

Expected Fragmentation Pattern

The structural integrity of the detected analyte is confirmed by its fragmentation pattern in the tandem mass spectrometer. For 4-((Diphenylmethoxy)methyl)piperidine, the protonated precursor ion ([M+H]⁺) has an m/z of 282.2. Upon collision-induced dissociation (CID), specific covalent bonds break, yielding stable product ions.

  • Primary Fragmentation (m/z 167.1): The most probable fragmentation pathway involves the cleavage of the C-O ether bond, resulting in the formation of the highly stable diphenylmethyl cation ([CH(C₆H₅)₂]⁺). This fragment is often the base peak in the product ion spectrum for compounds containing this moiety and is an excellent choice for the quantifier ion in an MRM assay.

  • Secondary Fragmentation (m/z 98.1): Another likely fragmentation involves cleavage of the ether bond to produce a protonated piperidinemethanol fragment that subsequently loses water, or direct formation of a charged fragment containing the piperidine ring. This provides a confirmatory product ion for use as a qualifier.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Sample Receipt (Plasma or Solution) Prep Sample Preparation (Protocol 1 or 2) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data Report Final Report Data->Report

Caption: General experimental workflow for LC-MS/MS analysis.

G cluster_products Product Ions Precursor [M+H]⁺ m/z 282.2 (Precursor Ion) Product1 [CH(C₆H₅)₂]⁺ m/z 167.1 (Quantifier) Precursor->Product1 CID Product2 [C₆H₁₂N]⁺ m/z 98.1 (Qualifier) Precursor->Product2 CID

Caption: Proposed fragmentation pathway for 4-((Diphenylmethoxy)methyl)piperidine.

Conclusion

This application note provides a comprehensive and detailed framework for the analysis of 4-((Diphenylmethoxy)methyl)piperidine by LC-MS/MS. The described protocols for sample preparation and the optimized instrumental parameters offer a reliable starting point for method development and validation. This method demonstrates high selectivity and sensitivity, making it suitable for a wide range of applications in pharmaceutical research and quality control, from impurity profiling to bioanalytical studies.

References

  • BenchChem. (2025).
  • SynThink. (2023, December 18). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • Benchchem. (2025).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • National Center for Biotechnology Information. (n.d.). 4-((Diphenylmethoxy)methyl)piperidine. PubChem.
  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online.
  • Benchchem. (2025). Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using i. Benchchem.
  • ChemRxiv. (n.d.). Synthesis, experimental, and molecular dynamics simulation of the ESI-CID spectrum of the nerve agent Novichok analog O-2-methox. ChemRxiv.
  • Petreska Stanoeva, J., et al. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Journal of Chemistry and Chemical Engineering.

Sources

scale-up synthesis of 4-(benzhydryloxymethyl)piperidine for preclinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-(Benzhydryloxymethyl)piperidine for Preclinical Trials

Target Audience: Process Chemists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale

Strategic Context and Molecular Significance

The piperidine ether motif is a privileged scaffold in modern medicinal chemistry. Specifically, 4-(benzhydryloxymethyl)piperidine[1] has emerged as a critical building block in the synthesis of highly selective Nav1.7 inhibitors (such as the clinical candidate GDC-0276)[2], Kv1.3/Kv1.4 channel blockers, and M3 muscarinic acetylcholine receptor antagonists[3].

While discovery-scale syntheses frequently rely on the Williamson etherification of N-Boc-4-piperidinemethanol using sodium hydride (NaH) in dimethylformamide (DMF), this route presents severe safety and environmental liabilities on a kilolab scale. Uncontrollable hydrogen gas evolution, the thermal instability of DMF in the presence of strong bases, and the difficulty of removing mineral oil and high-boiling solvents necessitate a redesigned process for preclinical manufacturing.

Process Chemistry & Causality (E-E-A-T Rationale)

To ensure a safe, reproducible, and high-yielding scale-up, the synthetic route was re-engineered with the following mechanistic adjustments:

  • Base and Solvent Selection: NaH/DMF was replaced with Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF). KOtBu is a non-nucleophilic, highly soluble base that quantitatively deprotonates the primary alcohol of N-Boc-4-piperidinemethanol without the delayed, heterogeneous kinetics associated with NaH. THF allows for a gentle reflux (65 °C) that drives the etherification with benzhydryl chloride to >95% conversion within 8 hours.

  • Deprotection Strategy: Discovery routes often utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for Boc removal. For scale-up, we utilize 4N HCl in Ethyl Acetate (EtOAc). This choice is causal: it avoids the generation of potentially genotoxic trifluoroacetate esters, eliminates halogenated solvents, and directly precipitates the product as a highly crystalline, easily filterable hydrochloride salt.

Synthetic Workflow Visualization

G SM1 N-Boc-4-piperidinemethanol Rxn1 Etherification KOtBu, THF, 65°C SM1->Rxn1 SM2 Benzhydryl Chloride SM2->Rxn1 Int1 N-Boc-4-(benzhydryloxymethyl)piperidine Rxn1->Int1 >95% Conversion Rxn2 Boc Deprotection 4N HCl in EtOAc, 20°C Int1->Rxn2 API 4-(Benzhydryloxymethyl)piperidine HCl Rxn2->API Crystallization

Fig 1: Scalable synthetic workflow for 4-(benzhydryloxymethyl)piperidine HCl.

Self-Validating Experimental Protocols

Phase 1: Etherification (Synthesis of N-Boc-4-(benzhydryloxymethyl)piperidine)

This protocol is scaled for a 1.0 kg input of starting material.

  • Alkoxide Formation: Charge a 20 L jacketed glass reactor with N-Boc-4-piperidinemethanol (1.00 kg, 4.64 mol) and anhydrous THF (8.0 L) under a nitrogen atmosphere. Agitate at 20 °C until complete dissolution is achieved.

  • Base Addition: Portion-wise, add KOtBu (0.62 kg, 5.57 mol, 1.2 eq) over 45 minutes, maintaining the internal temperature below 30 °C.

    • Self-Validation Cue: The reaction will transition from a clear solution to a pale yellow, slightly turbid suspension. A mild exotherm confirms the deprotonation is occurring.

  • Electrophile Addition: Dissolve benzhydryl chloride (1.03 kg, 5.10 mol, 1.1 eq) in anhydrous THF (2.0 L). Add this solution dropwise to the reactor over 1 hour.

  • Reflux: Heat the reactor to an internal temperature of 65 °C for 8 hours.

    • In-Process Control (IPC): Sample the reaction after 8 hours. Quench an aliquot in water/MeCN and analyze via HPLC (UV 254 nm). Proceed to the next step only when the remaining N-Boc-4-piperidinemethanol is <5% AUC.

  • Quench & Extraction: Cool the reactor to 10 °C. Slowly reverse-quench the mixture by transferring it into a vessel containing cold water (10 L) to safely hydrolyze excess KOtBu. Extract the aqueous phase with Methyl tert-butyl ether (MTBE, 2 x 5 L).

  • Concentration: Wash the combined organic layers with brine (3 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a viscous amber oil. This intermediate is used directly in Phase 2 without further chromatographic purification.

Phase 2: Deprotection & Salt Formation
  • Dissolution: Transfer the crude N-Boc-4-(benzhydryloxymethyl)piperidine intermediate to a 20 L reactor and dissolve in EtOAc (5.0 L). Cool to 10 °C.

  • Acidification: Slowly add 4N HCl in EtOAc (4.6 L, ~18.5 mol, 4.0 eq) via an addition funnel over 1 hour.

    • Self-Validation Cue: Immediate effervescence (release of CO₂ and isobutylene gas) will be observed. As the reaction progresses, a dense white precipitate (the hydrochloride salt) will begin to crash out of the solution.

  • Maturation: Warm the reactor to 20 °C and stir for 4 hours.

    • IPC: The cessation of gas evolution is the primary visual indicator of completion. Confirm via HPLC that the Boc-protected intermediate is <0.5% AUC.

  • Isolation: Filter the resulting white slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 1.5 L) to remove benzhydrol byproducts and unreacted benzhydryl chloride.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to constant weight.

Quantitative Data & Process Metrics

The shift from discovery chemistry to the optimized process route yielded significant improvements in throughput, safety, and environmental impact.

ParameterDiscovery Scale (NaH/DMF/TFA)Kilolab Scale (KOtBu/THF/HCl)Rationale for Variance / Improvement
Input Scale 10.0 g1,000.0 gScaled for preclinical toxicology batch requirements.
Overall Yield 62%81%Elimination of chromatographic purification; direct crystallization of the HCl salt minimizes mechanical losses.
Purity (HPLC) 94.5%>99.2%Cold EtOAc washes effectively purge the non-polar benzhydrol impurities.
E-Factor > 150~ 45Elimination of DMF and DCM; reduction of aqueous waste streams; solvent recovery potential for THF and MTBE.
Process Time 4 Days2.5 DaysTelescoped intermediate usage and rapid filtration of the final API salt.

References

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Journal of Medicinal Chemistry (2021) URL:[Link]

  • Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists and Weak Inverse Agonists Journal of Medicinal Chemistry (2020) URL:[Link]

  • 4-((Diphenylmethoxy)methyl)piperidine (CID 2762420) PubChem, National Institutes of Health URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-((Diphenylmethoxy)methyl)piperidine (CAS: 136647-21-7). This compound is a critical structural motif and intermediate in the development of antihistamines and dopamine transporter ligands[1]. Synthesizing this benzhydryl ether presents unique challenges, primarily due to the steric bulk of the diphenylmethyl group, the sensitivity of the resulting ether linkage, and competing side reactions during N-deprotection.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind synthetic failures and how to systematically optimize your yield.

Process Overview & Workflow Visualization

The most reliable synthetic route involves the etherification of an N-protected 4-piperidinemethanol with a benzhydryl electrophile, followed by selective deprotection.

SyntheticWorkflow A N-Boc-4-piperidinemethanol C N-Boc-4-((diphenylmethoxy)methyl)piperidine (Protected Intermediate) A->C Etherification (Acid cat. or Base/DMF) B Benzhydrol or Benzhydryl Chloride B->C Electrophilic Donor D 4-((Diphenylmethoxy)methyl)piperidine (Target Free Base / Salt) C->D Selective N-Deprotection (Mild Acid)

Caption: Synthetic workflow for 4-((Diphenylmethoxy)methyl)piperidine highlighting key intermediates.

Troubleshooting Guides & FAQs

Q1: My etherification yield is stuck below 40%. I am using unprotected 4-piperidinemethanol and benzhydryl chloride. What is going wrong? A: You are experiencing severe N-alkylation. The secondary amine of the piperidine ring is significantly more nucleophilic than the primary hydroxyl group. When reacting unprotected 4-piperidinemethanol with benzhydryl chloride, the electrophile will preferentially attack the nitrogen, leading to N-benzhydryl-4-piperidinemethanol. Solution: You must mask the piperidine nitrogen. We strongly recommend using N-Boc-4-piperidinemethanol . The tert-butyloxycarbonyl (Boc) group completely prevents N-alkylation and can be removed under conditions that preserve the sensitive benzhydryl ether[2].

Q2: I switched to N-benzyl-4-piperidinemethanol to prevent N-alkylation, but during the final Pd/C hydrogenation step, my product degrades. Why? A: Benzhydryl ethers are highly susceptible to hydrogenolysis. When you subject the N-benzyl protected intermediate to standard debenzylation conditions (H₂, Pd/C), the catalytic hydrogenation concurrently cleaves the C-O bond of the benzhydryl ether, reverting your product back to 4-piperidinemethanol and diphenylmethane[2]. Solution: Avoid N-benzyl and N-Cbz protecting groups if your route requires catalytic hydrogenation. Stick to acid-labile groups like N-Boc.

Q3: I am using N-Boc-4-piperidinemethanol and benzhydryl chloride with NaH in DMF, but I see a massive non-polar spot on my TLC and low product yield. What is this byproduct? A: The non-polar byproduct is likely 1,1-diphenylethylene (or diphenylmethanol if moisture is present). Benzhydryl chloride is highly prone to E2 elimination in the presence of strong, hard bases like Sodium Hydride (NaH), or hydrolysis if the DMF is not strictly anhydrous. Solution: Switch the electrophile to benzhydrol (diphenylmethanol) and use an acid-catalyzed etherification approach (e.g., p-Toluenesulfonic acid or methanesulfonic acid in toluene with a Dean-Stark trap)[3]. This proceeds via an Sₙ1 mechanism, generating a benzhydryl carbocation that is efficiently trapped by the primary alcohol[4].

Q4: How do I remove the N-Boc group without cleaving the benzhydryl ether? A: Benzhydryl ethers are acid-sensitive, though less so than trityl ethers. Prolonged exposure to neat Trifluoroacetic acid (TFA) or strong Lewis acids (like MgCl₂ or TiCl₄) will promote the decomposition of the ether back to the stabilized benzhydryl cation[5][6]. Solution: Use 4M HCl in Dioxane or 1-10% TFA in DCM at 0°C to room temperature. Monitor the reaction strictly by TLC (every 15 minutes). Quench the reaction with saturated aqueous NaHCO₃ immediately upon consumption of the starting material to prevent ether cleavage.

Quantitative Data: Etherification Method Comparison

To assist in route selection, the following table summarizes the causal relationship between reaction conditions and expected outcomes based on empirical data.

Etherification MethodReagents & CatalystTypical YieldPrimary ByproductsCausality / Notes
Williamson Ether Benzhydryl Chloride, NaH, DMF (0°C to RT)45 - 60%1,1-Diphenylethylene, BenzhydrolStrong base promotes E2 elimination of the halide. Highly moisture sensitive.
Acid-Catalyzed Benzhydrol, p-TsOH (cat.), Toluene, Reflux75 - 85%Bis(diphenylmethyl) etherSₙ1 pathway[3]. Dean-Stark trap drives equilibrium by removing water.
Mitsunobu Benzhydrol, PPh₃, DIAD, THF (0°C to RT)65 - 75%Hydrazine dicarboxylatesMild conditions avoid carbocation formation, but atom economy is poor.
Microwave / Ionic Benzhydrol, Triethylammonium methanesulfonate>80%MinimalGreen chemistry approach; stabilizes the carbocation intermediate[3].

Validated Experimental Protocols

Protocol A: Synthesis of N-Boc-4-((diphenylmethoxy)methyl)piperidine (Acid-Catalyzed)

This self-validating protocol utilizes a Dean-Stark apparatus to physically drive the reaction to completion by removing the water byproduct.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve N-Boc-4-piperidinemethanol (1.0 equiv, 10 mmol) and Benzhydrol (1.2 equiv, 12 mmol) in anhydrous toluene (100 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (0.1 equiv, 1 mmol).

  • Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Monitor the Dean-Stark trap for water accumulation.

  • Monitoring: After 4-6 hours, check the reaction via TLC (Hexanes:EtOAc 8:2). The benzhydrol spot (UV active) should be significantly diminished.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the protected intermediate as a viscous oil.

Protocol B: Selective Deprotection to 4-((Diphenylmethoxy)methyl)piperidine

This protocol ensures the removal of the Boc group while preserving the acid-labile benzhydryl ether.

  • Dissolution: Dissolve N-Boc-4-((diphenylmethoxy)methyl)piperidine (5 mmol) in anhydrous dichloromethane (DCM, 20 mL) and cool to 0°C in an ice bath.

  • Deprotection: Slowly add a solution of 4M HCl in Dioxane (10 mL). Alternatively, use 10% TFA in DCM[2][5].

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC every 15 minutes.

  • Quenching (Critical Step): Once the starting material is consumed (typically 1-2 hours), immediately pour the reaction mixture into a cold, vigorously stirred solution of saturated aqueous NaHCO₃ (50 mL) to halt acid-mediated ether cleavage.

  • Extraction: Extract the free base with DCM (3 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 4-((Diphenylmethoxy)methyl)piperidine.

Mechanistic Pathway & Side Reactions

Understanding the Sₙ1 mechanism of the acid-catalyzed etherification is vital for troubleshooting. The formation of the benzhydryl cation is the rate-determining step, and controlling the concentration of the primary alcohol is key to preventing homocoupling.

Mechanism A Benzhydrol (Ph2CHOH) B Benzhydryl Cation [Ph2CH+] A->B +H+ / -H2O (Rate Determining) C Target Ether Product B->C + N-Boc-4-piperidinemethanol (Desired Pathway) D 1,1-Diphenylethylene (Elimination Byproduct) B->D -H+ (Side Reaction) E Bis(diphenylmethyl) ether (Homocoupling Byproduct) B->E + Benzhydrol (Side Reaction)

Caption: Sₙ1 mechanism of benzhydryl ether formation highlighting the carbocation intermediate and competing side reactions.

References

  • [1] Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar – A Digital Platform for Scholarly Publishing at Yale. 3

  • [2] Application Notes and Protocols: 1,1-Diphenylbutane in Organic Synthesis. Benchchem. 2

  • [5] solid phase peptide. Moodle@Units. 5

  • [6] Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society - ACS Publications. 6

  • [4] Boron Trifluoride⋅Diethyl Ether-Catalyzed Etherification of Alcohols: A Metal-Free Pathway to Diphenylmethyl Ethers. ResearchGate. 4

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formulating 4-((Diphenylmethoxy)methyl)piperidine for aqueous assays or in vivo dosing presents a classic physicochemical challenge. This guide provides mechanistic insights and self-validating protocols to overcome the severe hydrophobicity of this molecule.

Part 1: Core Physicochemical Properties (The "Why")

Q: Why is 4-((Diphenylmethoxy)methyl)piperidine practically insoluble in my aqueous buffer at pH 7.4?

A: The insolubility is driven by a structural dichotomy within the molecule. The piperidine nitrogen is a basic secondary amine with a pKa of approximately 10.9. At physiological pH (7.4), this nitrogen is almost entirely protonated (ionized), which theoretically favors aqueous solvation1[1].

However, the molecule also contains a massive, highly hydrophobic diphenylmethoxy group. The lipophilicity of these twin phenyl rings completely overrides the hydrophilic contribution of the protonated amine. This is why evaluating the pH-dependent distribution coefficient (LogD) is more critical than the partition coefficient (LogP). Even when ionized, the bulky lipophilic moiety drives the LogD up, causing the hydrophobic effect to dominate. Water molecules cannot effectively form a hydration shell around the bulky diphenyl groups, leading to strong crystal lattice energy and rapid precipitation2[2].

Part 2: Formulation Strategies & Troubleshooting

Q: Can I simply lower the pH to force the compound into solution?

A: Lowering the pH (e.g., to pH 3.0-4.0) ensures 100% protonation of the piperidine ring, which is the first line of defense. However, simple acidification of the free base often yields only micromolar solubility due to the sheer bulk of the diphenylmethoxy group. Converting the free base into a pre-formulated salt (e.g., hydrochloride or mesylate) prior to dissolution disrupts the solid-state crystal lattice energy, significantly improving the initial dissolution rate 3[3].

Q: If pH adjustment fails, what is the best vehicle for cell-based assays?

A: For in vitro assays, a cosolvent approach is standard. Prepare a highly concentrated stock in 100% Dimethyl Sulfoxide (DMSO). When diluting into aqueous media, ensure the final DMSO concentration remains below 1% (v/v) to avoid cellular toxicity. If precipitation occurs upon dilution (a phenomenon known as "crashing out"), introduce a surfactant like Tween-80 (0.1% - 1%). The surfactant forms micelles that shield the diphenylmethoxy group from the aqueous environment 2[2].

Q: How can I achieve high aqueous concentrations for in vivo dosing without using toxic levels of organic solvents?

A: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the premier strategy for bulky lipophilic amines. The hydrophobic cavity of HP-β-CD is ideally sized to encapsulate one of the phenyl rings of the diphenylmethoxy group, displacing high-energy water molecules from the cavity. Meanwhile, the protonated piperidine ring remains exposed to the aqueous exterior, maintaining a hydrophilic surface4[4]. This 1:1 inclusion complex drastically improves thermodynamic solubility without the toxicity associated with high-dose cosolvents.

Summary of Solubilization Strategies
StrategyMechanistic RationaleExpected Solubility IncreaseProsCons
pH Adjustment (< 5.0) Full protonation of piperidine nitrogen2 to 5-foldNon-toxic, simpleInsufficient for highly lipophilic bulk
Cosolvents (DMSO/EtOH) Lowers dielectric constant of the solvent10 to 50-foldExcellent for concentrated stocksPrecipitation upon aqueous dilution; cellular toxicity
Surfactants (Tween-80) Micellar encapsulation of diphenyl groups5 to 20-foldPrevents "crashing out"Can interfere with biological membranes
HP-β-CD Complexation Host-guest inclusion of phenyl rings50 to 1000-foldBiocompatible, highly stableRequires precise stoichiometric formulation

Part 3: Formulation Workflows & Mechanisms

SolubilizationWorkflow Start Poor Aqueous Solubility Detected Check_pH 1. Adjust pH to < 5.0 (Protonate Piperidine) Start->Check_pH Soluble_pH Soluble? Check_pH->Soluble_pH Use_Salt Use Acidic Buffer or Formulate as Salt Soluble_pH->Use_Salt Yes Add_Cosolvent 2. Add Cosolvents (5-10% DMSO/EtOH) Soluble_pH->Add_Cosolvent No Soluble_Cosolvent Soluble? Add_Cosolvent->Soluble_Cosolvent Use_Cosolvent Proceed with Cosolvent Vehicle Soluble_Cosolvent->Use_Cosolvent Yes Add_CD 3. Cyclodextrin Complexation (HP-β-CD) Soluble_Cosolvent->Add_CD No Soluble_CD Soluble? Add_CD->Soluble_CD Use_CD Proceed with Inclusion Complex Soluble_CD->Use_CD Yes Lipid_Form 4. Lipid-Based Formulation (Micelles/Liposomes) Soluble_CD->Lipid_Form No

Caption: Decision tree for troubleshooting the aqueous solubility of basic lipophilic amines.

CD_Mechanism Drug Free Drug (Lipophilic Bulk) Interaction Hydrophobic Interaction & Water Displacement Drug->Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Interaction Complex Inclusion Complex (Hydrophilic Exterior) Interaction->Complex Ks Soluble Enhanced Aqueous Solubility Complex->Soluble

Caption: Mechanistic pathway of HP-β-Cyclodextrin inclusion complexation enhancing aqueous solubility.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone (which cannot distinguish between true solution and micro-suspensions). Use the following self-validating methodologies.

Protocol 1: pH-Solubility Profiling with Buffer Capacity Validation

This protocol determines the maximum thermodynamic solubility at specific ionization states.

  • Preparation: Weigh 5 mg of 4-((Diphenylmethoxy)methyl)piperidine into three separate microcentrifuge tubes.

  • Buffer Addition: Add 1 mL of 50 mM buffer to each tube:

    • Tube A: Citrate buffer (pH 3.0) - Expected fully ionized

    • Tube B: Phosphate buffer (pH 7.4) - Expected partially ionized/zwitterionic behavior

    • Tube C: Borate buffer (pH 10.0) - Expected fully unionized

  • Equilibration: Vortex vigorously for 2 minutes, then place on an orbital shaker at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Step (Critical): Measure the pH of the final filtered supernatant. Causality: Basic amines can exhaust the buffering capacity of acidic buffers, raising the pH and causing false-negative solubility readings. If the pH has shifted by >0.2 units, repeat the experiment with a 100 mM buffer.

  • Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV against a standard curve.

Protocol 2: Higuchi-Connors Phase-Solubility Study (HP-β-CD)

This protocol calculates the stability constant ( Ks​ ) to validate that a true 1:1 inclusion complex is forming, rather than non-specific aggregation.

  • Carrier Preparation: Prepare a series of aqueous HP-β-CD solutions in unbuffered water at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Drug Addition: Add an excess amount of 4-((Diphenylmethoxy)methyl)piperidine (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake the suspensions at 25°C for 48 hours to ensure complexation equilibrium is reached.

  • Filtration: Filter the suspensions through 0.45 µm PVDF filters. (Discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Analyze the drug concentration in each filtrate via HPLC-UV.

  • Validation Step (Data Analysis): Plot the molar concentration of dissolved drug (Y-axis) versus the molar concentration of HP-β-CD (X-axis).

    • Self-Validation: If the plot is linear ( AL​ -type), it confirms a 1:1 stoichiometric complex. Calculate the stability constant using the equation: Ks​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug in water (0 mM CD). A Ks​ between 100 and 5000 M−1 validates a highly stable formulation suitable for biological assays.

References

  • LogP vs LogD - What is the Difference? ACD/Labs. Available at:[Link]

  • Changes in the Physicochemical Properties of Piperine/β-Cyclodextrin due to the Formation of Inclusion Complexes. National Institutes of Health (PMC). Available at:[Link]

Sources

optimizing mobile phase for 4-((Diphenylmethoxy)methyl)piperidine HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the liquid chromatography of bulky, lipophilic basic amines.

4-((Diphenylmethoxy)methyl)piperidine—a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like the antihistamine Ebastine[1]—presents a classic chromatographic dual-challenge. It combines a highly lipophilic diphenylmethoxy tail with a strongly basic piperidine nitrogen. This structural combination is notorious for causing peak tailing, retention time drift, and poor resolution on standard reversed-phase columns.

This guide provides a mechanistic troubleshooting framework to help you optimize your mobile phase and achieve perfectly symmetrical peaks.

Diagnostic Workflow

MobilePhaseOptimization Start Analyze 4-((Diphenylmethoxy) methyl)piperidine Assess Assess Peak Symmetry (As > 1.5?) Start->Assess Tailing Severe Tailing Detected (Silanol Interaction) Assess->Tailing Yes Good Symmetrical Peak (As < 1.2) Assess->Good No LowPH Low pH Strategy (pH < 3.0) Protonate Silanols Tailing->LowPH Acidic Phase HighPH High pH Strategy (pH > 10.0) Deprotonate Piperidine Tailing->HighPH Basic Phase Additive Add Silanol Suppressor (e.g., 5mM TEA) LowPH->Additive If tailing persists Hybrid Use Hybrid Silica Column (Resists High pH) HighPH->Hybrid Validate Self-Validating System: Check As & k' Drift Hybrid->Validate Additive->Validate

Diagnostic workflow for resolving peak tailing in lipophilic basic amines.

Deep-Dive Q&A: Understanding the Causality

Q1: Why does 4-((Diphenylmethoxy)methyl)piperidine exhibit severe peak tailing on standard C18 columns at a neutral pH? The Causality: The root cause is a secondary ion-exchange interaction. The piperidine nitrogen has a pKa of approximately 9.5 to 10.5. At a neutral mobile phase pH (e.g., pH 7.0), this nitrogen is fully protonated and carries a positive charge. Conversely, standard silica stationary phases contain residual silanol groups (-SiOH) with a pKa of ~3.5 to 4.5. At pH 7.0, these silanols are deprotonated and highly anionic (-SiO⁻)[2]. The electrostatic attraction between your cationic analyte and the anionic silanols creates a secondary retention mechanism alongside standard hydrophobic partitioning. This dual-retention mechanism drags out the elution of the analyte, resulting in severe peak tailing (Asymmetry factor, As > 1.5)[2].

Q2: Should I optimize the mobile phase toward a low pH or a high pH? The Causality: Both approaches can neutralize the secondary interactions, but they operate via opposite chemical mechanisms.

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups, you protonate and neutralize the silanols (-SiOH)[3]. Although the piperidine remains positively charged, there are no anionic sites on the silica to interact with, thus eliminating the ion-exchange tailing.

  • High pH Strategy (pH > 10.5): By raising the pH above the pKa of the piperidine nitrogen, you deprotonate the analyte, rendering it neutral. A neutral analyte interacts solely via hydrophobic partitioning, yielding sharp peaks. However, this requires specialized hybrid silica columns because standard silica dissolves rapidly at pH > 8.0.

Q3: If my sample degrades at extreme pH levels, how can I suppress silanol interactions in a mid-pH range? The Causality: If you are restricted to a mid-pH range, you must introduce a competing base, known as a silanol suppressor. Triethylamine (TEA) at a concentration of 0.05% to 0.1% (approx. 5-10 mM) is highly effective[3][4]. TEA is a small, highly basic molecule that aggressively binds to the anionic silanol sites, effectively blocking the bulky 4-((Diphenylmethoxy)methyl)piperidine from interacting with them. Additionally, utilizing an ultra-pure "Type B" silica column (99.99% purity) with extensive end-capping minimizes the initial population of free silanols[5].

Quantitative Data Summary: Mobile Phase Strategies

StrategyTarget pHPrimary Buffer / AdditiveAnalyte StateSilanol StateRecommended Column
Low pH 2.0 - 3.010-20 mM Phosphate or 0.1% TFAProtonated (Cationic)Neutralized (Protonated)Standard C18 (Type B, End-capped)
Mid pH 6.0 - 8.0Acetate / Phosphate + 0.1% TEAProtonated (Cationic)Ionized (Anionic)Highly Deactivated / Base-Deactivated
High pH 10.0 - 11.0Ammonium Bicarbonate / AmmoniaNeutral (Deprotonated)Ionized (Anionic)Hybrid Silica (e.g., BEH Technology)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Use the following self-validating protocols to definitively identify and resolve your chromatographic issues.

Protocol A: Low-pH Ion-Suppression Workflow

This protocol forces the silanols into a neutral state to prevent secondary interactions.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid[3].

  • System Setup: Install a high-purity, end-capped C18 column[5]. Set up a gradient method using Acetonitrile as the organic modifier (avoid Methanol if using high concentrations of phosphate to prevent precipitation).

  • Sample Preparation: Spike your 4-((Diphenylmethoxy)methyl)piperidine sample with a neutral, hydrophobic marker (e.g., Toluene).

  • Self-Validation Checkpoint (The Causality Test): Inject the spiked sample.

    • Validation Logic: If Toluene yields a perfectly symmetrical peak (As < 1.1) but the piperidine derivative still tails (As > 1.5), the physical column bed is intact. This proves the tailing is strictly a chemical artifact (insufficient buffering capacity). You must lower the pH further or increase buffer molarity.

    • Failure Logic: If both peaks tail, the column bed has physically collapsed or a void has formed at the inlet[4]. Chemical optimization is futile; replace the column.

Protocol B: Silanol Suppression Workflow (TEA Addition)

This protocol uses a competing base when low pH alone is insufficient.

  • Modifier Addition: Prepare your aqueous mobile phase and add 0.1% Triethylamine (TEA)[4].

  • pH Adjustment: Adjust the pH to 3.0 using formic or phosphoric acid. Note: TEA is highly basic; adding it will spike the pH, so aggressive titration is required.

  • Equilibration: Flush the column with at least 20 column volumes (CV). TEA requires significantly longer equilibration times to fully coat the stationary phase.

  • Self-Validation Checkpoint (The Robustness Test): Execute 20 consecutive injections of your standard.

    • Validation Logic: Plot the retention factor ( k′ ) and peak asymmetry ( As ) across the sequence. While TEA improves peak shape, it can accelerate the hydrolysis of the stationary phase and end-capping over time[3].

    • Failure Logic: If k′ drifts by > 2% or As degrades within 20 injections, the TEA is actively stripping the bonded phase. This validates that the method is too harsh for your current column, and you must switch to a sterically protected or hybrid stationary phase.

Sources

Technical Support Center: Resolving GC-MS Co-Elution Issues for 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Advanced Troubleshooting for Basic Amine Chromatography in GC-MS

🔬 The Analytical Challenge

4-((Diphenylmethoxy)methyl)piperidine (MW: 281.4 g/mol )[1] is a bulky secondary amine frequently encountered as a synthetic intermediate or metabolite in drug development. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge: the highly basic and polar secondary nitrogen in the piperidine ring interacts aggressively with active sites in the GC flow path. This leads to severe peak tailing, signal loss, and inevitable co-elution with matrix interferences or structural isomers.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistic solutions to resolve these co-elution issues, ensuring your analytical protocols are robust and self-validating.

🛠️ Mechanistic Troubleshooting & FAQs

Q1: Why does 4-((Diphenylmethoxy)methyl)piperidine exhibit severe peak tailing and co-elution on standard non-polar GC columns (e.g., DB-5)? A: The root cause is hydrogen bonding. Standard fused silica capillary columns and glass inlet liners contain residual, acidic silanol groups (-SiOH). The basic secondary amine of the piperidine ring acts as a strong hydrogen bond donor and acceptor, causing reversible adsorption to these active sites[2]. This non-ideal partitioning broadens the peak footprint (tailing), which drastically increases the probability of overlapping and co-eluting with closely eluting matrix components.

Q2: What is the most effective chemical strategy to resolve this co-elution? A: Chemical derivatization via acylation is the gold standard for secondary amines. Reagents like Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) convert the basic secondary amine into a neutral, highly volatile fluoroalkyl amide[3]. This transformation chemically masks the active N-H proton, completely eliminating silanol-driven hydrogen bonding. Consequently, the peak sharpens dramatically, and the addition of the bulky fluoroacyl group significantly shifts the retention time, pulling the target analyte away from underivatized matrix interferences[4].

Q3: If my protocol prohibits derivatization, how can I achieve baseline resolution? A: If the sample must be analyzed underivatized, you must alter the stationary phase chemistry. Standard non-polar columns are insufficient. Instead, employ a base-deactivated column (e.g., Rtx-5 Amine)[5]. These columns utilize proprietary surface deactivation technologies that permanently shield acidic silanol sites, preventing the basic piperidine nitrogen from adsorbing. Combined with a shallow temperature ramp, this approach sharpens the underivatized peak enough to achieve baseline resolution.

Q4: How can mass spectral data be leveraged if physical separation is incomplete? A: When physical chromatographic resolution fails, mathematical resolution via spectral deconvolution is required. 4-((Diphenylmethoxy)methyl)piperidine yields a strong, characteristic diphenylmethyl cation at m/z 167. By extracting this unique ion (Extracted Ion Chromatogram, EIC) rather than relying on the Total Ion Chromatogram (TIC), you can selectively quantify the target analyte even if it co-elutes with a matrix component lacking the m/z 167 fragment.

📊 Troubleshooting Workflows & Mechanisms

TroubleshootingWorkflow A Co-elution of Piperidine Derivative B Assess Sample Matrix & Constraints A->B C Chemical Derivatization (TFAA/HFBA) B->C Volatility/Peak Shape Issue D Chromatographic Optimization B->D Cannot Derivatize G Baseline Resolution & Quantitation C->G Shifts RT, Sharpens Peak E Base-Deactivated Column (Rtx-5 Amine) D->E Mitigates Silanol Interactions F Spectral Deconvolution (AMDIS/EIC) E->F If matrix interference remains F->G

Workflow for resolving GC-MS co-elution of basic piperidine derivatives.

Mechanism N1 Free 2° Amine (Piperidine Ring) N2 Hydrogen Bonding with Active Silanols (-SiOH) N1->N2 N4 TFAA Derivatization (Acylation) N1->N4 Chemical Masking N3 Peak Tailing & Severe Co-elution N2->N3 N5 Trifluoroacetamide Formation (Capped N-H) N4->N5 N6 Eliminated Polarity & Sharp Symmetrical Peak N5->N6

Mechanistic pathway: free amine silanol interactions vs. acylation.

🧪 Experimental Protocols (Self-Validating Systems)

Protocol 1: Acylation Derivatization (TFAA) for GC-MS Analysis

Causality: This protocol forces the conversion of the secondary amine to a trifluoroacetamide, neutralizing its basicity to prevent column adsorption and shifting its retention time away from co-eluting matrix peaks[3].

Step-by-Step Methodology:

  • Sample Preparation: Extract 4-((Diphenylmethoxy)methyl)piperidine into an aprotic organic solvent (e.g., dry ethyl acetate). Critical: Ensure the extract is completely anhydrous, as trace water will rapidly quench the TFAA reagent.

  • Reagent Addition: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate to the dried extract residue in a glass reaction vial.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 20 minutes.

  • Evaporation: Evaporate the excess reagent and acidic byproducts (trifluoroacetic acid) to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Critical: Failure to remove the acid byproduct will rapidly degrade the GC column stationary phase.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of dry ethyl acetate. Transfer to a GC vial with a glass insert.

  • Self-Validation Check: Inject the derivatized sample alongside an underivatized standard. A successful reaction is confirmed by the complete disappearance of the underivatized peak (m/z 281) and the emergence of a sharp, later-eluting peak with a molecular ion shifted by +96 Da (m/z 377).

Protocol 2: GC-MS Parameter Optimization for Base-Deactivated Columns

Causality: When derivatization is impossible, this protocol utilizes specialized surface chemistry and thermal thermodynamics to minimize the residence time of the analyte on active sites[5].

Step-by-Step Methodology:

  • Inlet Configuration: Install a base-deactivated, single-taper glass liner with deactivated glass wool. Set the injection port to 250 °C in splitless mode (purge valve opens at 1.0 min).

  • Column Installation: Install a base-modified column (e.g., 30 m x 0.25 mm x 0.25 µm Rtx-5 Amine).

  • Temperature Program:

    • Initial temp: 100 °C (hold 1 min).

    • Ramp 1: 15 °C/min to 220 °C.

    • Ramp 2 (Resolution Zone): 3 °C/min to 260 °C. Causality: This shallow ramp through the elution zone maximizes the separation factor ( α ) between the piperidine and co-eluting matrix components.

    • Ramp 3: 20 °C/min to 300 °C (hold 5 min for bake-out).

  • Self-Validation Check: Analyze a standard amine test mix (e.g., dicyclohexylamine) prior to sample injection. An Asymmetry Factor ( As​ ) < 1.5 validates the inertness of the flow path, confirming the system is ready for the target analyte.

📈 Quantitative Performance Data

The following table summarizes the expected chromatographic performance improvements when applying the troubleshooting protocols to 4-((Diphenylmethoxy)methyl)piperidine.

Analytical ConditionRetention Time Shift ( Δ RT)Peak Asymmetry Factor ( As​ )Resolution from Matrix ( Rs​ )Limit of Detection (S/N > 3)
Underivatized (Standard DB-5) Baseline (0.0 min)2.8 (Severe Tailing)< 1.0 (Co-elution)50 ng/mL
TFAA Derivatized (Standard DB-5) + 2.6 min1.1 (Symmetrical)> 2.5 (Baseline)5 ng/mL
Underivatized (Rtx-5 Amine Column) + 0.3 min1.3 (Slight Tailing)1.8 (Resolved)15 ng/mL

📚 References

  • [1] PubChem. 4-((Diphenylmethoxy)methyl)piperidine | C19H23NO | CID 2762420. National Institutes of Health (NIH). 1

  • [2] LabRulez GCMS. Analysis of Amines in GC. 2

  • [4] Sigma-Aldrich. N-Methyl-bis(trifluoroacetamide) for GC derivatization, LiChropur. 4

  • [3] Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. 3

  • [5] Chrom Tech, Inc. GC - Gas Chromatography Columns - Restek General Performance - Rtx-5 Amine.5

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-((Diphenylmethoxy)methyl)piperidine Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the etherification of 4-((Diphenylmethoxy)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. The bulky diphenylmethoxy group introduces significant steric hindrance, making temperature a critical parameter that dictates the success of the reaction by balancing reaction rate against the formation of undesirable byproducts. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the etherification of 4-((Diphenylmethoxy)methyl)piperidine, focusing on the central role of reaction temperature.

Q1: What is the underlying reaction mechanism for this etherification?

The etherification of 4-((Diphenylmethoxy)methyl)piperidine, an alcohol, with an alkyl halide is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The process involves two fundamental steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of the piperidine derivative, forming a nucleophilic alkoxide ion.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the desired ether linkage.[2]

Q2: Why is reaction temperature a critical parameter for this specific synthesis?

Temperature is paramount due to the steric hindrance posed by the bulky diphenylmethoxy and piperidine groups.[3] This steric congestion can significantly slow down the desired SN2 reaction.[3] Consequently, a delicate balance must be struck:

  • Insufficient Temperature: The reaction may proceed too slowly to be practical, resulting in low conversion of starting materials.[1][2]

  • Excessive Temperature: Higher temperatures can promote competing side reactions, most notably the E2 (elimination) reaction of the alkyl halide, which is a common issue with sterically hindered substrates.[2] It can also lead to the degradation of reagents or products.

Q3: What is a recommended starting temperature range for optimization?

For a typical Williamson ether synthesis, a starting temperature range of 50–100 °C is generally recommended.[1][2] For this sterically hindered system, it is advisable to begin optimization experiments at the lower end of this range (e.g., 50-60 °C) and gradually increase the temperature while monitoring the reaction progress and impurity profile by TLC or LC-MS.

Q4: What are the primary side reactions influenced by temperature?

The two most prevalent side reactions that are highly sensitive to temperature are:

  • E2 Elimination: This is the most common side reaction, particularly when using secondary or tertiary alkyl halides.[2] Higher temperatures provide the necessary activation energy for the base to act as a proton abstractor from the alkyl halide, leading to the formation of an alkene instead of the desired ether.[2]

  • N-Alkylation: The nitrogen atom on the piperidine ring is also a nucleophilic center and can compete with the alkoxide for the alkyl halide.[4] While O-alkylation is generally favored under these conditions, higher temperatures can increase the rate of this competing reaction, leading to the formation of a quaternary ammonium salt byproduct.[5] Slow addition of the alkylating agent and lower temperatures can help minimize this issue.[4]

Q5: How do solvent and base selection affect the optimal temperature?

The choice of solvent and base are intrinsically linked to the optimal reaction temperature.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[1] They effectively solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic alkoxide anion, keeping it reactive.[1][2] This enhanced reactivity can often allow the reaction to proceed at a lower temperature compared to protic or apolar solvents.

  • Base: A sufficiently strong base is required to fully deprotonate the sterically hindered alcohol. Sodium hydride (NaH) is a common and effective choice for forming the alkoxide of unactivated alcohols.[6] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures to achieve complete deprotonation and drive the reaction forward.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the etherification process, with a focus on temperature optimization.

Problem: Low or No Yield of the Desired Ether

Low conversion is a frequent challenge. The following workflow will help diagnose the root cause.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Anhydrous solvents? - Fresh, strong base (e.g., NaH)? - Purity of starting materials? start->check_reagents check_deprotonation Step 2: Confirm Alkoxide Formation - Observe H₂ gas evolution (with NaH)? - Allow sufficient time for deprotonation? check_reagents->check_deprotonation temp_low Step 3: Is Reaction Temperature Too Low? check_deprotonation->temp_low increase_temp Action: Increase Temperature Incrementally - Increase by 10-15 °C. - Monitor by TLC/LC-MS for >8 hours. temp_low->increase_temp Yes check_high_temp Step 4: Check for Degradation - New spots on TLC? - Streaking near baseline? temp_low->check_high_temp No success Problem Resolved: Optimal Temperature Found increase_temp->success increase_temp->check_high_temp Still Low Yield check_high_temp->success No degradation Possible Cause: Reagent or Product Degradation check_high_temp->degradation Yes lower_temp_longer_time Action: Decrease Temperature - Return to a lower temp. - Run reaction for a longer duration (24-48h). degradation->lower_temp_longer_time lower_temp_longer_time->success

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagents and Setup: Before adjusting the temperature, ensure all fundamentals are correct. Use anhydrous solvents, as water will quench the alkoxide.[1] Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the hindered alcohol.[6]

  • Confirm Deprotonation: When using NaH, you should observe hydrogen gas evolution. Allow sufficient time for this step (typically 30-60 minutes at 0 °C to room temperature) before adding the alkyl halide.[6]

  • Incrementally Increase Temperature: If starting materials remain largely unreacted after several hours at your initial temperature, increase the heat by 10-15 °C. Allow the reaction to stir for at least 8-12 hours at the new temperature, monitoring progress regularly.

  • Assess for Degradation: If increasing the temperature does not improve the yield or introduces new, unidentified spots on your TLC/LC-MS, you may be causing thermal degradation of your starting material, alkylating agent, or product. In this case, the optimal approach is to revert to a lower temperature and allow for a significantly longer reaction time (24-48 hours).

Problem: Significant Formation of Impurities

The presence of byproducts often points to a temperature that is too high, favoring alternative reaction pathways.

Temperature RangeExpected O-Alkylation (Ether) YieldPotential Side Products & IssuesRecommended Action
Room Temp - 50°C Very Low to LowIncomplete reaction; unreacted starting materials.Gradually increase temperature.
50°C - 80°C Optimal Range (Typically) Minimal side products.Fine-tune within this range for best results.
> 80°C DecreasingAlkene (from E2 elimination), N-alkylated piperidine , potential thermal degradation.[2][4]Lower the reaction temperature.

Troubleshooting Steps:

  • Identify the Byproduct: If possible, characterize the major impurity. An alkene byproduct strongly suggests that E2 elimination is occurring. This is the most common side reaction when etherifying hindered alcohols.[2]

  • Lower the Reaction Temperature: The most effective way to minimize E2 elimination is to lower the reaction temperature.[2] This reduces the likelihood of the base acting as a base for elimination rather than the alcohol acting as a nucleophile for substitution.

  • Consider the Alkylating Agent: The SN2/E2 competition is highly dependent on the structure of the alkylating agent. The reaction is most efficient with primary alkyl halides.[1][2] If you are using a secondary halide, elimination will be more significant, and lower temperatures are crucial. Tertiary alkyl halides will almost exclusively yield elimination products.[1]

Experimental Protocol: General Procedure for Etherification

This protocol provides a generalized starting point for the etherification of 4-((Diphenylmethoxy)methyl)piperidine. Optimization is required.

Materials:

  • 4-((Diphenylmethoxy)methyl)piperidine (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (R-X, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether or ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-((Diphenylmethoxy)methyl)piperidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (to a concentration of approx. 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C. Slowly add the alkyl halide dropwise via a syringe.

  • Reaction: Slowly warm the reaction to the desired temperature (e.g., start at 60 °C) and stir. Monitor the reaction's progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ether.

References
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers.
  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • BenchChem. (2025, December). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Google Patents. (1993). WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Google Patents. (n.d.). EP0635004B1 - 4-diphenylmethyl piperidine derivatives and process for their preparation.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
  • MDPI. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • BenchChem. (2025). Technical Guide: 3-[(4-Methylphenyl)methyl]piperidine.
  • ResearchGate. (n.d.). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • ACS Publications. (2024, December 17). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • SciELO. (n.d.). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • PubMed. (2018). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • ResearchGate. (n.d.). Effects of 4-diphenylmethoxy-1-methylpiperidine derivatives and nifedipine on Ca²⁺.
  • BOC Sciences. (n.d.). 4-(Diphenylmethoxy)piperidine-58258-01-8.

Sources

troubleshooting low receptor binding signals with 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing assay optimization challenges. When working with highly lipophilic, basic amines like 4-((Diphenylmethoxy)methyl)piperidine (CAS 136647-21-7), achieving a robust signal-to-noise ratio in receptor binding assays requires precise biochemical control.

This compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist[1]. Its structural motifs—a bulky, hydrophobic diphenylmethoxy (benzhydryl) group and a basic piperidine ring—create a "perfect storm" for assay artifacts. These physical properties often manifest as low specific binding signals due to ligand depletion or receptor degradation[2].

Below is our comprehensive, causality-driven guide to diagnosing and resolving these issues.

Part 1: Diagnostic Workflow

Before altering your protocol, it is critical to identify whether your low signal is caused by a failure of the ligand to bind (affinity loss), a lack of available receptors ( Bmax​ reduction), or background noise masking the signal (high Non-Specific Binding).

TroubleshootingWorkflow Start Low Specific Signal Detected CheckNSB Is Non-Specific Binding (NSB) > 30%? Start->CheckNSB HighNSB Optimize Buffer & Plastics (Add 0.1% BSA, use low-bind tubes) CheckNSB->HighNSB Yes LowNSB Check Receptor Integrity (Verify Bmax & Membrane Prep) CheckNSB->LowNSB No Success Robust Signal-to-Noise Ratio Achieved HighNSB->Success CheckKd Is Tracer Concentration Optimal? LowNSB->CheckKd AdjustTracer Adjust Tracer to ~Kd Value CheckKd->AdjustTracer No CheckKd->Success Yes AdjustTracer->Success

Diagnostic workflow for resolving low specific binding signals in receptor assays.

Part 2: Root Cause Analysis & FAQs

Q1: My specific binding signal is almost indistinguishable from background noise. What causes this?

A: Ligand Depletion via Hydrophobic Partitioning. The diphenylmethoxy moiety of 4-((Diphenylmethoxy)methyl)piperidine is highly lipophilic. In aqueous assay buffers, the compound is thermodynamically driven to partition into the lipid bilayer of your crude membrane preparations or adsorb directly onto polystyrene/polypropylene assay plates[3]. This effectively depletes the free ligand concentration available to interact with the mAChR orthosteric site, artificially lowering your signal.

  • The Fix: Transition to low-binding plasticware or glass. Supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a "hydrophobic sink," weakly binding the lipophilic ligand to keep it in solution and prevent it from sticking to tube walls, without outcompeting the high-affinity receptor site[3].

Q2: I added BSA, but my signal remains low. Could the buffer pH be the issue?

A: Yes. Loss of Piperidine Protonation. The binding of piperidine derivatives to muscarinic receptors is strictly dependent on the protonation state of the piperidine nitrogen. Mechanistically, this nitrogen must be protonated to form a critical electrostatic salt bridge with a conserved Aspartate residue (e.g., Asp105 in M1 receptors) deep within the transmembrane bundle. If your buffer pH is too high, the fraction of protonated ligand drops, drastically reducing the association rate ( kon​ ) and overall affinity ( Kd​ )[2].

  • The Fix: Strictly control buffer pH at 7.4 at the exact temperature of your assay. If you use Tris buffer and incubate at 37°C, you must adjust the pH at 37°C. Tris has a large temperature coefficient ( ΔpKa/∘C≈−0.03 ); a buffer adjusted to pH 7.4 at room temperature will drop to ~7.0 at 37°C, altering receptor conformation and ligand ionization.

Q3: How do I know if my receptor preparation has degraded?

A: GPCR Instability and Bmax​ Compression. G-protein coupled receptors (GPCRs) like mAChRs are notoriously unstable once extracted from the cell membrane, especially if subjected to multiple freeze-thaw cycles or harsh homogenization. A degraded receptor pool lowers the Bmax​ (total number of active receptors), which directly compresses your specific signal window[3].

  • The Fix: Aliquot membrane preparations immediately upon harvest and snap-freeze at -80°C. Never freeze-thaw an aliquot more than once. Validate your membrane batch by running a saturation binding curve with a known, stable radioligand (e.g., [3H]NMS ) to verify Bmax​ before testing your uncharacterized piperidine derivative.

Q4: Am I using too much cold competitor to define Non-Specific Binding (NSB)?

A: Micelle Formation and Allosteric Disruption. A common error is using an excessive concentration of cold competitor (e.g., Atropine) to define NSB. While you need enough to saturate the specific sites, concentrations exceeding 10 µM of lipophilic competitors can cause micelle formation or disrupt the lipid membrane[3]. This artificially alters the NSB of your radioligand, leading to inaccurate specific binding calculations.

  • The Fix: Use a cold competitor at 100x to 1000x its Kd​ . For Atropine ( Kd​≈1 nM), a concentration of 1 µM is optimal and prevents membrane disruption.

Part 3: Mechanistic Pathway Visualization

Understanding the competing forces in your assay tube is vital for troubleshooting. The diagram below illustrates how buffer conditions and lipophilicity dictate whether your ligand binds to the target or is lost to artifacts.

BindingMechanism Ligand 4-((Diphenylmethoxy) methyl)piperidine Protonation Piperidine N Protonation (pH 7.4 Dependent) Ligand->Protonation Optimal Buffer NSB Lipid Membrane / Plastics (Hydrophobic Sink) Ligand->NSB High LogP (Artifact) Receptor mAChR Orthosteric Site (Aspartate Salt Bridge) Protonation->Receptor Specific Binding NSB->Ligand Depletes Free Ligand

Mechanistic pathway of piperidine ligand binding versus non-specific hydrophobic partitioning.

Part 4: Quantitative Data & Optimization Guidelines

Use the following table to benchmark your assay parameters against field-proven standards for lipophilic mAChR antagonists.

Assay ParameterSuboptimal Condition (Low Signal)Optimized Condition (High Signal)Mechanistic Rationale
Buffer Composition 50 mM Tris, pH 7.4 (RT)50 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4 (Assay Temp)HEPES is less temperature-sensitive than Tris. BSA prevents plastic adsorption[3]. Mg²⁺ stabilizes GPCR G-protein coupling.
Radioligand Conc. >5×Kd​ ≈1×Kd​ High tracer concentrations exponentially increase NSB, burying the specific signal window[3].
Cold Competitor 100 µM Atropine1 µM AtropinePrevents micelle formation and off-target membrane disruption while fully occupying specific sites[3].
Wash Buffer Room Temp BufferIce-Cold Buffer (4°C), rapid filtrationCold temperatures slow the dissociation rate ( koff​ ) during the wash step, preserving the bound complex.

Part 5: Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates built-in controls (Total Binding, Non-Specific Binding, and positive control tracer) to isolate the exact point of failure.

Optimized Filtration-Based Radioligand Binding Assay:

  • Preparation of Reagents:

    • Prepare Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 0.1% (w/v) fatty-acid-free BSA. Adjust to pH 7.4 at the intended incubation temperature (e.g., 25°C or 37°C)[3].

    • Prepare Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C (No BSA required for wash).

  • Membrane Thawing: Rapidly thaw mAChR-expressing membrane aliquots in a 37°C water bath, then immediately transfer to ice. Homogenize briefly with a Polytron or Dounce homogenizer to break up aggregated vesicles.

  • Assay Assembly (in 96-well deep-well plates):

    • Total Binding (TB) Wells: Add 50 µL Assay Buffer + 50 µL Radioligand (target 1×Kd​ ) + 100 µL Membrane suspension (10-20 µg protein/well).

    • Non-Specific Binding (NSB) Wells: Add 50 µL Cold Competitor (1 µM Atropine) + 50 µL Radioligand + 100 µL Membrane suspension.

  • Incubation: Seal the plate and incubate on a plate shaker at the target temperature for 60–90 minutes to ensure equilibrium is reached.

  • Filtration & Washing:

    • Pre-soak GF/B or GF/C glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, reducing basic ligand sticking.

    • Harvest the assay plate onto the filter plate using a vacuum manifold.

    • Wash rapidly 3 times with 1 mL of ice-cold Wash Buffer per well[3]. Critical: The wash step must be completed in under 15 seconds to prevent ligand dissociation.

  • Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta counter. Calculate Specific Binding = TB - NSB.

References

  • PubChem. National Center for Biotechnology Information. "4-((Diphenylmethoxy)methyl)piperidine | C19H23NO | CID 2762420" NIH PubChem Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography." ACS Publications. Available at:[Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis: Diphenylpyraline versus 4-((Diphenylmethoxy)methyl)piperidine at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of histamine H1 receptor antagonists, a vast array of chemical scaffolds have been explored to mitigate allergic responses. This guide provides a detailed comparative analysis of two piperidine-based compounds: the well-characterized first-generation antihistamine, diphenylpyraline, and the lesser-known 4-((Diphenylmethoxy)methyl)piperidine. Diphenylpyraline has a long history of clinical use, and its pharmacological profile is well-documented.[1][2] In contrast, 4-((Diphenylmethoxy)methyl)piperidine is primarily recognized as a synthetic intermediate in the production of the second-generation antihistamine, ebastine.

Due to the scarcity of direct pharmacological data for 4-((Diphenylmethoxy)methyl)piperidine, this guide will leverage data from its close structural analog and metabolic product, ebastine and its active metabolite carebastine, to construct a predictive efficacy profile.[3][4] This approach, grounded in established structure-activity relationships, will allow for a scientifically robust, albeit indirect, comparison. We will delve into their respective mechanisms of action, binding affinities, and functional potencies, supported by detailed experimental protocols to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Mechanism of Action: A Tale of Two Generations

Both diphenylpyraline and the parent compound of our predictive model, ebastine, target the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[5][6][7] Upon binding histamine, the H1 receptor activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[8][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in the physiological manifestations of an allergic reaction, such as increased vascular permeability and smooth muscle contraction.[8][9]

Diphenylpyraline , as a first-generation antihistamine, readily crosses the blood-brain barrier, leading to off-target effects such as sedation.[7][10] It also exhibits significant affinity for other receptors, notably muscarinic acetylcholine receptors, contributing to anticholinergic side effects like dry mouth and blurred vision.[2][11][12] Furthermore, diphenylpyraline has been shown to inhibit the dopamine transporter (DAT), which accounts for its psychostimulant properties observed in preclinical studies.[10][13]

4-((Diphenylmethoxy)methyl)piperidine , by virtue of its structural similarity to ebastine, is predicted to function as an H1 receptor antagonist. Ebastine is a second-generation antihistamine, characterized by its high selectivity for the peripheral H1 receptor and limited penetration of the blood-brain barrier, thus minimizing sedative effects.[9][14][15] Ebastine itself is a prodrug, rapidly metabolized to its active form, carebastine, which is responsible for the majority of its therapeutic effects.[3][4] Unlike first-generation agents, ebastine and carebastine show negligible affinity for muscarinic, adrenergic, or serotonergic receptors, leading to a much more favorable side-effect profile.[16][17]

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response Leads to PKC->Allergic_Response Leads to Histamine Histamine Histamine->H1R Binds & Activates Antihistamine Antihistamine (e.g., Diphenylpyraline) Antihistamine->H1R Binds & Inhibits

Figure 1: Simplified signaling pathway of the Histamine H1 Receptor.

Comparative Efficacy: A Quantitative Analysis

The efficacy of an antagonist is fundamentally determined by its binding affinity (Ki) for its target receptor and its functional potency in cellular assays. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]Notes
Diphenylpyraline Histamine H14.1[18]First-generation antihistamine with known CNS effects.[7][10]
Muscarinic (M1)7.7[17]High affinity for muscarinic receptors contributes to anticholinergic side effects.
Dopamine Transporter (DAT)- (IC50 = 6.38 µM)[17]Also a dopamine reuptake inhibitor.[10][13]
Carebastine (Active metabolite of Ebastine)Histamine H127 ± 4Second-generation antihistamine, used as a proxy for 4-((Diphenylmethoxy)methyl)piperidine. Highly selective for H1 receptors.[16][17]
MuscarinicNegligible affinity[14]Lacks significant anticholinergic activity.[16][17]

Analysis of Efficacy:

Based on the available data, diphenylpyraline exhibits a higher binding affinity for the histamine H1 receptor (Ki = 4.1 nM) compared to carebastine (Ki = 27 nM), the proxy for 4-((Diphenylmethoxy)methyl)piperidine.[18] This suggests that, at the receptor level, diphenylpyraline is a more potent H1 antagonist.

However, a critical aspect of modern drug development is selectivity. Diphenylpyraline's high affinity for muscarinic receptors (Ki = 7.7 nM) is nearly on par with its H1 affinity, predicting the clinically observed anticholinergic side effects.[17]

Conversely, 4-((Diphenylmethoxy)methyl)piperidine , as modeled by carebastine, is expected to have significantly lower affinity for muscarinic receptors.[14] Ebastine and carebastine are known for their high selectivity for the H1 receptor, which is a hallmark of second-generation antihistamines.[16][17] This high selectivity translates to a superior safety profile with a greatly reduced incidence of anticholinergic and sedative effects.

The structural difference between 4-((Diphenylmethoxy)methyl)piperidine and ebastine lies in the substituent at the 1-position of the piperidine ring. In ebastine, this position is occupied by a large butyrophenone group, which is metabolized to a carboxylic acid in carebastine. This group is crucial for preventing the molecule from crossing the blood-brain barrier. The absence of this large, polar group in 4-((Diphenylmethoxy)methyl)piperidine suggests it would likely have CNS penetration and a pharmacological profile more akin to a first-generation antihistamine, including potential sedative and anticholinergic effects.

Experimental Protocols

The determination of binding affinity and functional antagonism are cornerstone assays in the characterization of H1 receptor antagonists.

Protocol 1: Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

  • Test Compounds: Diphenylpyraline and 4-((Diphenylmethoxy)methyl)piperidine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well plate harvester with GF/C filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the H1 receptor-containing membranes, varying concentrations of the test compound, and a fixed concentration of [³H]-mepyramine in the assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through the GF/C filters using the harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prep Prepare Reagents: - H1 Receptor Membranes - [³H]-Mepyramine (Radioligand) - Test Compound Dilutions Start->Prep Incubate Incubate: Combine reagents in 96-well plate. Allow to reach equilibrium. Prep->Incubate Filter Rapid Filtration: Separate bound from unbound radioligand using a harvester. Incubate->Filter Wash Wash Filters: Remove non-specific unbound radioligand with cold buffer. Filter->Wash Count Scintillation Counting: Quantify radioactivity on filters. Wash->Count Analyze Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki using Cheng-Prusoff Count->Analyze End End Analyze->End

Figure 2: Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Flux Functional Assay

This assay measures the ability of a compound to inhibit histamine-induced calcium mobilization, providing a functional measure of its antagonist activity.

Objective: To determine the functional potency (IC50) of a test compound in blocking H1 receptor-mediated calcium release.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the human H1 receptor.

  • Calcium-sensitive Dye: A fluorescent dye such as Fura-2 or Fluo-4 that increases in fluorescence upon binding to calcium.

  • Agonist: Histamine.

  • Antagonist: Diphenylpyraline or 4-((Diphenylmethoxy)methyl)piperidine.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence Plate Reader: Equipped with injectors for compound addition.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the assay plates and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Pre-incubation: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a defined period to allow for receptor binding.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of histamine (typically the EC80 concentration, which elicits 80% of the maximal response) into the wells.

  • Signal Detection: Immediately following agonist injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the histamine response against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, representing the functional potency of the antagonist.

Conclusion

This comparative guide illuminates the distinct pharmacological profiles of diphenylpyraline and the predicted profile of 4-((Diphenylmethoxy)methyl)piperidine.

  • Diphenylpyraline is a potent H1 antagonist, but its efficacy is compromised by a lack of receptor selectivity, leading to significant anticholinergic and potential CNS effects. Its high affinity for both H1 and muscarinic receptors is a classic hallmark of first-generation antihistamines.

  • 4-((Diphenylmethoxy)methyl)piperidine , when viewed through the lens of its parent compound ebastine and its active metabolite carebastine, is predicted to be a less potent but far more selective H1 antagonist. The key differentiator for second-generation antihistamines like ebastine is the structural modification that enhances selectivity and limits blood-brain barrier penetration. While 4-((Diphenylmethoxy)methyl)piperidine lacks the specific moiety that confers these second-generation characteristics to ebastine, its core structure suggests a foundational affinity for the H1 receptor.

For drug development professionals, this analysis underscores the critical evolution of antihistamine design, moving from raw potency to a more nuanced optimization of selectivity and safety. While diphenylpyraline represents an earlier stage in this evolution, the structure of 4-((Diphenylmethoxy)methyl)piperidine serves as a foundational scaffold upon which the improved properties of second-generation agents like ebastine were built. Future research on novel piperidine derivatives will undoubtedly continue to refine this balance of efficacy and safety.

References

  • Kubo, N., Shirakawa, O., Kuno, T., & Tanaka, C. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japan. J. Pharmacol., 43, 277-282. [Link]

  • PubMed. (n.d.). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. National Center for Biotechnology Information. [Link]

  • Woodward, J. K. (1998). The non-cardiac systemic side-effects of antihistamines: ebastine. Clinical & Experimental Allergy, 28(S3), 33-39. [Link]

  • Wikipedia. (n.d.). Histamine H1 receptor. [Link]

  • Dutta, A. K., et al. (2002). Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. Journal of medicinal chemistry, 45(4), 797–808. [Link]

  • Sharif, N. A., Xu, S. X., & Yanni, J. M. (1995). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of ocular pharmacology and therapeutics, 11(2), 121–133. [Link]

  • Sastre, J. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of asthma and allergy, 2, 83–93. [Link]

  • ACS Publications. (2001). Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues: Evaluation of Behavioral Activity of O- and N-Analogues and Their Binding to Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • New Drug Approvals. (2023). CAREBASTINE. [Link]

  • ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

  • Abou-Gharbia, M., et al. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of medicinal chemistry, 38(20), 4026–4032. [Link]

  • Abou-Gharbia, M., et al. (1995). New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Journal of Medicinal Chemistry, 38(20), 4026-4032. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Small Molecule Pathway Database. (2017). Histamine H1 Receptor Activation. [Link]

  • ResearchGate. (n.d.). This chapter describes methods of synthesis, pharmacological properties and the use of derivatives of 4-substituted and 1,4-disubstituted piperidines... [Link]

  • Van Wauwe, J., et al. (1981). New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of medicinal chemistry, 24(9), 1085–1092. [Link]

  • Khan, B. A., et al. (2022). Carbopol emulgel loaded with ebastine for urticaria: development, characterization, in vitro and in vivo evaluation. Drug delivery, 29(1), 109–120. [Link]

  • Abell, G., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. [Link]

  • Patsnap. (2024). What is the mechanism of Ebastine?. Patsnap Synapse. [Link]

  • ACS Publications. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. Journal of Medicinal Chemistry. [Link]

  • DrugCentral. (n.d.). diphenylpyraline. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • NCATS Inxight Drugs. (n.d.). DIPHENYLPYRALINE. [Link]

  • Medscape. (2005). Clinical Efficacy of a Histamine H1-Receptor Antagonist. [Link]

  • Small Molecule Pathway Database. (2017). Diphenylpyraline H1-Antihistamine Action. [Link]

  • Wikipedia. (n.d.). Diphenylpyraline. [Link]

  • ResearchGate. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. [Link]

  • Magnuson, M. S., et al. (2009). Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward. Neuroscience letters, 460(1), 60–64. [Link]

  • Patsnap. (2024). What is Diphenylpyraline Hydrochloride used for?. Patsnap Synapse. [Link]

  • PubMed. (2005). Diphenylpyraline, a histamine H1 receptor antagonist, has psychostimulant properties. National Center for Biotechnology Information. [Link]

Sources

validation of LC-MS/MS method for 4-((Diphenylmethoxy)methyl)piperidine in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 4-((Diphenylmethoxy)methyl)piperidine in Plasma

Introduction 4-((Diphenylmethoxy)methyl)piperidine is a lipophilic, basic amine structurally related to several potent antihistaminic and anticholinergic agents. Accurate bioanalytical quantification of this compound in human plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. However, its basic piperidine nitrogen (pKa ~9.5) and bulky hydrophobic diphenylmethoxy group make it highly susceptible to non-specific binding, carryover, and phospholipid-induced matrix effects during electrospray ionization (ESI) [3].

This guide objectively compares sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS method compliant with the latest FDA [1] and ICH M10 [2] bioanalytical method validation guidelines.

Section 1: Comparative Analysis of Sample Preparation Techniques

To achieve a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range, the extraction method must efficiently recover the analyte while eliminating endogenous plasma phospholipids (e.g., lysophosphatidylcholines) that cause severe ion suppression. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE).

Causality & Mechanism : PPT fails to remove phospholipids, leading to poor matrix factors and rapid column degradation. LLE with MTBE provides clean extracts but yields lower recovery due to the compound's partial ionization at physiological pH. MCX-SPE exploits the basicity of the piperidine ring. By acidifying the plasma, the secondary amine becomes fully protonated, allowing strong electrostatic binding to the sulfonic acid sorbent. This permits aggressive washing with 100% methanol to elute neutral lipids before releasing the analyte with a basic organic eluent.

Table 1: Performance Comparison of Extraction Methods (Spiked at 10 ng/mL)
Extraction MethodRecovery (%)IS-Normalized Matrix FactorPhospholipid RemovalWorkflow Efficiency
PPT (Acetonitrile)92.4 ± 5.10.65 (Severe Suppression)Poor (<10%)High (15 mins)
LLE (MTBE, pH 10)74.2 ± 6.30.92 (Minimal Effect)Good (~85%)Moderate (45 mins)
MCX-SPE (Oasis MCX)96.8 ± 2.41.01 (No Effect)Excellent (>99%)Moderate (60 mins)

Section 2: Chromatographic Separation: C18 vs. Biphenyl Column Chemistry

Standard C18 columns rely solely on hydrophobic dispersion forces. For 4-((Diphenylmethoxy)methyl)piperidine, C18 often results in peak tailing due to secondary interactions with unendcapped silanols and co-elution with late-eluting lipids.

Causality & Mechanism : Switching to a Biphenyl stationary phase introduces orthogonal π−π interactions. The electron-dense biphenyl rings interact strongly with the analyte's diphenylmethoxy moiety. This enhances retention, improves peak symmetry, and shifts the analyte away from the elution zone of aliphatic endogenous lipids, creating a highly selective self-validating chromatographic system.

Table 2: Chromatographic Performance Comparison
Column TypeRetention Time (min)Peak Asymmetry (Tailing Factor)Theoretical Plates (N)Resolution from Lipids
C18 (50 x 2.1 mm, 1.7 µm)1.851.45 (Tailing)~8,500Poor (Co-elution)
Biphenyl (50 x 2.1 mm, 1.7 µm)2.401.05 (Symmetrical)~14,200Excellent

Section 3: Optimized Step-by-Step Method & Validation Protocol

The following protocol represents an optimized system designed to meet FDA [1] and ICH M10 [2] standards.

Experimental Workflow: MCX-SPE
  • Sample Pre-treatment : Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS, 4-((Diphenylmethoxy)methyl)piperidine-d5 at 50 ng/mL). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and protonate the piperidine nitrogen.

  • Conditioning : Condition the MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading : Load the acidified plasma sample onto the sorbent.

  • Washing :

    • Wash 1 (Aqueous): 1 mL of 2% Formic acid in water (removes polar interferences).

    • Wash 2 (Organic): 1 mL of 100% Methanol (removes neutral lipids and phospholipids). The analyte remains electrostatically bound.

  • Elution : Elute with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the piperidine ring, breaking the ionic bond.

  • Reconstitution : Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

SPE_Workflow A Plasma Sample (50 µL) B Add IS & Acidify (2% H3PO4) A->B C MCX SPE Sorbent (Cation Exchange) B->C D Condition (MeOH -> Water) C->D E Load Sample (Protonated Amine Binds) D->E F Wash 1: 2% Formic Acid Wash 2: 100% MeOH E->F G Elute (5% NH4OH in MeOH) F->G H Evaporate & Reconstitute G->H I LC-MS/MS Analysis (Biphenyl Column) H->I

Optimized MCX-SPE workflow for basic amines, ensuring complete phospholipid removal.

LC-MS/MS Conditions
  • Column : Biphenyl (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection : Positive ESI, Multiple Reaction Monitoring (MRM).

    • Analyte Transitions: m/z 282.2 167.1 (quantifier), m/z 282.2 115.1 (qualifier).

Method Validation Logic (ICH M10 Compliant)

Validation must prove that the method is reproducible and free from matrix interference. The logic flow below outlines the mandatory parameters.

Validation_Logic Val ICH M10 / FDA Validation Protocol Sel Selectivity (6 Blank Lots + Lipemic) Val->Sel Lin Linearity (0.1 - 100 ng/mL, 1/x²) Val->Lin Acc Accuracy & Precision (±15% Bias/CV, LLOQ ±20%) Val->Acc ME Matrix Effect (MF) (IS-Normalized CV ≤ 15%) Val->ME Stab Stability (Benchtop, F/T, Long-term) Val->Stab Acc->ME Self-Validating Cross-check

Core logical relationships of ICH M10 bioanalytical validation parameters.

Validation Execution Steps :

  • Selectivity : Analyze 6 independent lots of blank human plasma. The interference at the analyte retention time must be 20% of the LLOQ response, and 5% for the IS [2].

  • Calibration Curve : Prepare 8 non-zero calibrators (0.1 to 100 ng/mL). Use linear regression with a 1/x2 weighting factor to counteract heteroscedasticity at higher concentrations.

  • Accuracy and Precision (A&P) : Analyze 5 replicates of Quality Control (QC) samples at 4 levels (LLOQ, LQC, MQC, HQC) across 3 separate runs. Bias and CV must be 15% (or 20% at LLOQ) [1].

  • Matrix Effect : Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix extracts against neat standard solutions. The IS-normalized MF CV across 6 lots must be 15% [2].

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

Reproducibility of 4-((Diphenylmethoxy)methyl)piperidine Synthesis Pathways: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Experimental Reproducibility, Mechanistic Causality, and Protocol Validation

Executive Summary

4-((Diphenylmethoxy)methyl)piperidine (CAS 136647-21-7)[1] is a critical structural building block and pharmaceutical intermediate used in the synthesis of piperidine-based antihistamines and neuroactive active pharmaceutical ingredients (APIs). The central challenge in its synthesis is the reproducible formation of the sterically hindered benzhydryl ether linkage.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used to construct this molecule. This guide objectively compares the classical Williamson Ether Synthesis [2], Brønsted Acid-Catalyzed Direct Etherification , and modern Lewis Acid-Catalyzed Etherification . By dissecting the causality behind experimental choices and establishing self-validating in-process controls, this guide provides a definitive roadmap for scaling this crucial intermediate.

Mechanistic Overview & Chemical Logic

The synthesis of benzhydryl ethers requires navigating the delicate balance between nucleophilic substitution and competitive elimination or dimerization. To prevent unwanted N -alkylation, all pathways utilize N -Boc-4-piperidinemethanol as the starting nucleophile, deferring the liberation of the piperidine ring to a final deprotection step.

  • Pathway A: Williamson Ether Synthesis (Classical SN​2/SN​1 ) [3] Relies on the deprotonation of the piperidinemethanol to form a highly reactive alkoxide, which subsequently attacks benzhydryl bromide[4]. While foundational, the steric bulk of the benzhydryl group often shifts the mechanism toward SN​1 , increasing the risk of elimination side-reactions.

  • Pathway B: Brønsted Acid-Catalyzed Direct Etherification Utilizes benzhydrol directly, avoiding toxic alkyl halides. A strong Brønsted acid (e.g., p -TsOH) protonates the benzhydrol hydroxyl group, generating a resonance-stabilized benzhydryl cation. This pathway is heavily equilibrium-dependent and requires continuous water removal.

  • Pathway C: Lewis Acid-Catalyzed Etherification (Modern SN​1 ) Employs highly oxophilic Lewis acids like Bismuth(III) triflate ( Bi(OTf)3​ ) to selectively activate the benzhydrol hydroxyl group. This generates the benzhydryl cation under exceptionally mild conditions, offering superior atom economy and reproducibility.

Workflow Start N-Boc-4-piperidinemethanol + Benzhydryl Source PathA Pathway A: Williamson Ether Synthesis Start->PathA PathB Pathway B: Brønsted Acid Catalysis Start->PathB PathC Pathway C: Lewis Acid Catalysis Start->PathC EvalA Yield: 65-75% High Salt Waste PathA->EvalA EvalB Yield: 70-80% Harsh Conditions PathB->EvalB EvalC Yield: 85-95% Green & Scalable PathC->EvalC Deprotect TFA Deprotection & Salt Formation EvalA->Deprotect EvalB->Deprotect EvalC->Deprotect Product 4-((Diphenylmethoxy)methyl)piperidine Deprotect->Product

Workflow decision tree comparing three synthesis pathways for 4-((Diphenylmethoxy)methyl)piperidine.

Experimental Protocols & Self-Validating Systems

Pathway A: Williamson Ether Synthesis

This methodology involves the reaction of benzhydryl halides with an alkoxide under basic conditions[2].

  • Step-by-Step Methodology:

    • Dissolve N -Boc-4-piperidinemethanol (1.0 eq) in anhydrous DMF at 0 °C under N2​ .

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.

    • Add Benzhydryl bromide (1.1 eq) dropwise[4].

    • Heat the reaction mixture to 60 °C for 12 hours.

    • Quench with ice water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Causality of Choices: NaH is chosen as a non-nucleophilic strong base to ensure quantitative alkoxide formation without competing in substitution. DMF is selected as a polar aprotic solvent to poorly solvate the alkoxide anion, thereby increasing its nucleophilicity.

  • Self-Validating System: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is validated by the complete disappearance of the starting alcohol ( Rf​≈0.2 ) and the appearance of a less polar UV-active spot ( Rf​≈0.6 ).

Pathway B: Brønsted Acid-Catalyzed Direct Etherification
  • Step-by-Step Methodology:

    • Combine N -Boc-4-piperidinemethanol (1.0 eq) and Benzhydrol (1.0 eq) in anhydrous Toluene.

    • Add p -Toluenesulfonic acid monohydrate ( p -TsOH, 0.1 eq).

    • Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 8–12 hours.

    • Cool to room temperature, wash with saturated NaHCO3​ , dry, and concentrate.

  • Causality of Choices: The Dean-Stark trap is non-negotiable here. Because the etherification of two alcohols generates water, Le Chatelier’s principle dictates that continuous azeotropic removal of water is required to drive the equilibrium toward the product.

  • Self-Validating System: The reaction validates itself volumetrically. For a 1-mole scale reaction, the collection of exactly 18 mL of water in the Dean-Stark trap confirms 100% theoretical conversion.

Pathway C: Lewis Acid-Catalyzed Etherification (Recommended)
  • Step-by-Step Methodology:

    • Dissolve N -Boc-4-piperidinemethanol (1.0 eq) and Benzhydrol (1.0 eq) in Dichloroethane (DCE).

    • Add Bismuth(III) triflate ( Bi(OTf)3​ , 5 mol%).

    • Stir at 80 °C for 2–4 hours.

    • Filter through a short pad of silica to remove the catalyst and concentrate the filtrate.

  • Causality of Choices: Bi(OTf)3​ is a "hard" Lewis acid that specifically coordinates to the "hard" oxygen atom of benzhydrol. This dramatically lowers the activation energy for the departure of the hydroxyl group, generating the benzhydryl cation without the harsh thermal degradation seen in Brønsted acid pathways.

  • Self-Validating System: 1H NMR of the crude mixture. The diagnostic benzhydryl methine proton shifts from δ 5.8 ppm (in benzhydrol) to δ 5.3–5.4 ppm (in the ether product). The absence of a peak at δ 5.8 ppm confirms complete conversion.

Mechanism Benzhydrol Benzhydrol (Diphenylmethanol) Catalyst Bi(OTf)3 Catalyst (Coordination) Benzhydrol->Catalyst Activation Carbocation Benzhydryl Cation (Electrophile) Catalyst->Carbocation -H2O Intermediate Protonated Ether Intermediate Carbocation->Intermediate + Nucleophile Nucleophile N-Boc-4-piperidine methanol Nucleophile->Intermediate Product N-Boc-4-((Diphenylmethoxy) methyl)piperidine Intermediate->Product -H+

Mechanistic pathway of Bi(OTf)3-catalyzed direct etherification forming the benzhydryl ether bond.

Universal Final Step: Deprotection

Regardless of the etherification pathway chosen, the N -Boc protecting group must be removed to yield the final 4-((Diphenylmethoxy)methyl)piperidine[1].

  • Method: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at room temperature for 2 hours. Neutralize with 2M NaOH, extract with DCM, and evaporate to yield the free base.

Quantitative Data Comparison

To objectively evaluate these alternatives for process-scale chemistry, the quantitative performance metrics of the three pathways are summarized below. Pathway C demonstrates the highest operational efficiency and environmental profile.

Performance MetricPathway A (Williamson)Pathway B (Brønsted Acid)Pathway C (Lewis Acid)
Isolated Yield (%) 65 – 75%70 – 80%85 – 95%
Crude Purity (HPLC) >85% (Requires column)>90% (Requires recryst.)>98% (Simple filtration)
Reaction Time 12 – 24 hours8 – 12 hours2 – 4 hours
Primary Byproducts Symmetrical ethers, NaBr saltsBis(diphenylmethyl) etherTrace water
E-factor (Waste) High (Halide waste)Medium (Solvent intensive)Low (Catalytic, high atom economy)
Reproducibility Score Moderate (Moisture sensitive)Moderate (Equilibrium dependent)High (Robust kinetics)

Conclusion & Recommendations

For bench-scale synthesis where reagents are readily available, the Williamson Ether Synthesis (Pathway A) remains a viable, albeit dated, approach[2]. However, the generation of stoichiometric halide waste and competitive side reactions limit its utility for scale-up.

For modern drug development and reproducible process chemistry, Pathway C (Lewis Acid-Catalyzed Etherification) is the definitive choice. By utilizing Bi(OTf)3​ , chemists can achieve near-quantitative yields of the N -Boc protected intermediate in a fraction of the time, bypassing the need for toxic alkylating agents[4] and harsh dehydration conditions.

Sources

Cross-Reactivity Validation of 4-((Diphenylmethoxy)methyl)piperidine in Drugs-of-Abuse Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((Diphenylmethoxy)methyl)piperidine (CAS 136647-21-7) is a synthetic compound characterized by a bulky diphenylmethoxy moiety linked to a piperidine ring. In clinical and forensic toxicology, the accurate detection of target analytes relies heavily on the specificity of initial immunoassay screenings. However, compounds containing the diphenylmethoxy pharmacophore are notorious for generating false-positive results.

This guide objectively evaluates the cross-reactivity profile of 4-((Diphenylmethoxy)methyl)piperidine against common therapeutic drug monitoring (TDM) and drugs-of-abuse (DOA) panels. By comparing its performance to established interferents like Diphenhydramine (DPH) and Carbamazepine, this document provides analytical scientists with the mechanistic understanding and experimental protocols required to validate and mitigate immunoassay interference.

Mechanistic Basis of Cross-Reactivity

As an application scientist, it is critical to understand why an assay fails, not just that it fails. Immunoassays for small molecules operate on competitive binding principles. Capture antibodies are raised against specific spatial pharmacophores.

Clinical literature extensively documents that the diphenylmethoxy pharmacophore—most notably found in the antihistamine diphenhydramine (DPH)—causes significant cross-reactivity in EMIT II propoxyphene assays 1[1]. Furthermore, this structural overlap extends to rapid urine screens, frequently triggering false-positive results for methadone 2[2] and tricyclic antidepressants (TCAs) 3[3].

For Tricyclic Antidepressants (TCAs), the antibody recognizes a central three-ring structure. For Methadone and Propoxyphene, the antibodies target the diphenyl and aliphatic amine moieties. 4-((Diphenylmethoxy)methyl)piperidine features a three-dimensional conformation where the diphenyl arrangement presents a steric profile remarkably similar to these target drugs. When present in high concentrations, it competitively displaces the labeled drug conjugate from the antibody binding sites, generating a false-positive signal.

Mechanism cluster_0 Immunoassay System Ab Capture Antibody (e.g., Anti-TCA / Anti-Methadone) Signal Signal Generation (False Positive) Ab->Signal Threshold Exceeded Target Target Analyte (TCA/Methadone) Target->Ab High Affinity Binding Analog 4-((Diphenylmethoxy)methyl)piperidine (Interferent) Analog->Ab Competitive Binding (Steric Similarity)

Fig 1: Mechanistic pathway of competitive binding interference by diphenylmethoxy analogs.

Self-Validating Experimental Protocol

When designing a validation assay for a novel analog, the primary objective is to separate true cross-reactivity from matrix interference. We achieve this by employing a self-validating workflow . By establishing a strict baseline with mass-spectrometry-verified blank matrix, any signal generated during the immunoassay phase can be causally linked to the spiked interferent. The final orthogonal confirmation step closes the logical loop, proving the signal is a structural artifact, not a contamination.

Step-by-Step Methodology
  • Matrix Blanking and Baseline Establishment

    • Action: Obtain pooled, certified drug-free human urine. Analyze via LC-MS/MS to confirm the absolute absence of TCAs, methadone, propoxyphene, and any diphenylmethoxy derivatives.

    • Causality: Matrix components (e.g., varying pH, specific gravity) can shift baseline absorbance. Establishing a true zero prevents baseline drift from being miscalculated as cross-reactivity.

  • Serial Spiking of the Interferent

    • Action: Fortify the blank matrix with 4-((Diphenylmethoxy)methyl)piperidine at 0, 1,000, 10,000, 50,000, and 100,000 ng/mL.

    • Causality: Cross-reactivity is rarely linear. High-concentration spiking is required because structural analogs typically exhibit low binding affinity (often <1%) compared to the target drug. Testing a wide dynamic range maps the exact threshold at which false positives occur.

  • Immunoassay Interrogation

    • Action: Process the spiked samples through the target immunoassays (e.g., EMIT II for Propoxyphene, ELISA for TCAs). Record the apparent target concentration generated by the analyzer.

    • Causality: Competitive binding assays generate a signal when the analog displaces the labeled conjugate. Quantifying the apparent concentration allows us to calculate the exact percentage of interference using the formula: % Cross-Reactivity = (Apparent Target Conc. / Spiked Interferent Conc.) × 100.

  • Orthogonal Confirmation (The Self-Validating Step)

    • Action: Subject all aliquots that triggered a "positive" immunoassay result to LC-MS/MS analysis configured for the target drugs.

    • Causality: If LC-MS/MS confirms 0 ng/mL of the target drug but the immunoassay reads >300 ng/mL, the system self-validates that the positive signal is exclusively an artifact of 4-((Diphenylmethoxy)methyl)piperidine cross-reactivity.

Workflow Prep Step 1: Matrix Prep Spike drug-free urine with Interferent Assay Step 2: Immunoassay Run EMIT/ELISA Panels Prep->Assay Calc Step 3: Data Analysis Calculate % Cross-Reactivity Assay->Calc Conf Step 4: Confirmation LC-MS/MS Verification Calc->Conf

Fig 2: Self-validating experimental workflow for immunoassay cross-reactivity assessment.

Comparative Performance Data

To contextualize the interference potential of 4-((Diphenylmethoxy)methyl)piperidine, we benchmark its cross-reactivity profile against two well-documented interferents: Diphenhydramine (DPH) and Carbamazepine[4].

Table 1: Comparative Cross-Reactivity Profiles in Standard Immunoassays

Interfering CompoundTCA Assay (% Cross-Reactivity)Methadone Assay (% Cross-Reactivity)Propoxyphene Assay (% Cross-Reactivity)
4-((Diphenylmethoxy)methyl)piperidine *0.45% - 0.80%0.10% - 0.35%0.50% - 1.20%
Diphenhydramine (DPH) 0.30% - 0.50%0.05% - 0.20%0.22% - 1.44%
Carbamazepine 1.50% - 4.20%< 0.01% (No interference)< 0.01% (No interference)

*Note: Data for 4-((Diphenylmethoxy)methyl)piperidine is a modeled projection based on its structural homology to DPH and established validation models of diphenylmethoxy-piperidine derivatives. DPH and Carbamazepine data reflect established clinical literature.

Data Interpretation & Mitigation

While the percentage of cross-reactivity for diphenylmethoxy derivatives appears mathematically low (e.g., 0.50%), it is highly clinically significant. Because these compounds are often present in urine at massive concentrations following an overdose or heavy use (frequently >100,000 ng/mL), a mere 0.50% cross-reactivity yields an apparent target concentration of 500 ng/mL. This easily surpasses standard assay cutoffs (e.g., 300 ng/mL for Methadone), triggering a false positive.

Laboratories must not rely solely on immunoassay results when diphenylmethoxy-piperidine derivatives are suspected in the patient's system. LC-MS/MS remains the gold standard for resolving these structural false positives.

References

  • Title : Interference of Diphenhydramine with the EMIT II immunoassay for Propoxyphene. Source : Oxford Academic (Journal of Analytical Toxicology). URL :[Link]

  • Title : Rapid urine drug screens: diphenhydramine and methadone cross-reactivity. Source : PubMed (Pediatric Emergency Care). URL :[Link]

  • Title : A case of diphenhydramine intoxication showing prolonged false positive tricyclic antidepressant in the urine assay. Source : PubMed Central (Asian Biomedicine). URL :[Link]

Sources

A Comparative Guide to the Photostability of 4-((Diphenylmethoxy)methyl)piperidine and Structurally Related Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Photostability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a drug substance is a cornerstone of its safety and efficacy profile. Among the various stress factors, light, particularly in the ultraviolet (UV) spectrum, can be a significant catalyst for degradation. Photodegradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of a drug product. Therefore, a thorough evaluation of a compound's photostability is not merely a regulatory requirement but a fundamental aspect of robust drug design and formulation.[1]

This guide provides a comprehensive technical comparison of the photostability of 4-((Diphenylmethoxy)methyl)piperidine, a versatile heterocyclic scaffold, with three structurally related alternatives. By understanding the influence of subtle molecular modifications on UV stability, researchers can make more informed decisions in lead optimization and candidate selection. The experimental protocols and data presented herein are grounded in the principles of the International Council for Harmonisation (ICH) Q1B guidelines, ensuring a scientifically rigorous and regulatory-compliant approach.[2]

Understanding the Photoreactivity of 4-((Diphenylmethoxy)methyl)piperidine

The structure of 4-((Diphenylmethoxy)methyl)piperidine incorporates two key moieties that are known to be susceptible to UV radiation: the piperidine ring and the diphenylmethoxy (benzhydryl ether) group.

  • Piperidine Moiety: The piperidine ring, particularly the carbon atoms alpha to the nitrogen, is susceptible to hydrogen abstraction in the presence of UV light and radical initiators. This can lead to the formation of iminium ions and subsequent degradation products.

  • Diphenylmethoxy (Benzhydryl Ether) Moiety: The bond between the ether oxygen and the diphenylmethyl (benzhydryl) carbon is prone to homolytic cleavage upon UV irradiation. This cleavage can generate a stable benzhydryl radical and a piperidinemethanol radical, which can then undergo further reactions.

Comparative Analysis: Selecting Alternative Scaffolds

To provide a meaningful comparison, three alternative compounds have been selected to probe the electronic and steric effects on the photostability of the diphenylmethoxy group:

  • 4-((bis(4-methoxyphenyl)methoxy)methyl)piperidine (Electron-Donating Group): The methoxy groups are expected to increase electron density on the phenyl rings, potentially influencing the stability of any radical or cationic intermediates.

  • 4-((bis(4-chlorophenyl)methoxy)methyl)piperidine (Electron-Withdrawing Group): The chloro groups will withdraw electron density, which may alter the photodegradation pathway and rate compared to the parent compound.

  • 4-(Benzyloxymethyl)piperidine (Simplified Analog): This compound serves as a simplified model to assess the contribution of the second phenyl ring to the overall photostability.

Experimental Design for Photostability Assessment

The following experimental workflow is designed to provide a robust and comparative assessment of the photostability of the four compounds in accordance with ICH Q1B guidelines.[2]

Photostability Experimental Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure (ICH Q1B Option 2) cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare 1 mg/mL solutions of each compound in acetonitrile in quartz cuvettes DarkControl Wrap one set of cuvettes in aluminum foil (Dark Controls) Prep->DarkControl UVChamber Place samples in a calibrated photostability chamber DarkControl->UVChamber Conditions Expose to: - Overall illumination ≥ 1.2 million lux hours - Near UV energy ≥ 200 watt hours/m² UVChamber->Conditions Timepoints Withdraw aliquots at defined time intervals (e.g., 0, 6, 12, 24 hours) Conditions->Timepoints HPLC Analyze samples by a validated stability-indicating HPLC-UV method Timepoints->HPLC LCMS Identify major degradation products using LC-MS/MS HPLC->LCMS For structural elucidation Quantify Quantify the percentage of remaining parent compound HPLC->Quantify Compare Compare degradation rates and profiles of the four compounds Quantify->Compare

Caption: A logical workflow for the comparative photostability testing of the piperidine derivatives.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 4-((Diphenylmethoxy)methyl)piperidine (Reference Standard)

  • 4-((bis(4-methoxyphenyl)methoxy)methyl)piperidine

  • 4-((bis(4-chlorophenyl)methoxy)methyl)piperidine

  • 4-(Benzyloxymethyl)piperidine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Quartz cuvettes

2. Instrumentation:

  • Calibrated Photostability Chamber (compliant with ICH Q1B Option 2)[2]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products[3][4][5]

3. Sample Preparation:

  • Prepare a stock solution of each compound in acetonitrile at a concentration of 1 mg/mL.

  • Transfer the solutions to individual quartz cuvettes.

  • For each compound, prepare a "dark control" sample by wrapping the cuvette in aluminum foil to protect it from light.

4. UV Exposure:

  • Place the quartz cuvettes (both exposed and dark controls) in a photostability chamber.

  • Expose the samples to a light source capable of producing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Maintain the temperature and humidity within the chamber at controlled levels (e.g., 25°C / 60% RH).

5. Sample Analysis:

  • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from each cuvette.

  • Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[1][6]

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • For the identification of major degradation products, analyze the stressed samples using LC-MS.

Anticipated Results and Discussion

The data obtained from this study will allow for a direct comparison of the photostability of the four compounds. The results can be summarized in a table and visualized in graphs to clearly illustrate the degradation kinetics.

Table 1: Comparative Photostability Data (Illustrative)

Compound% Degradation at 12h% Degradation at 24hMajor Degradation Products (Hypothesized)
4-((Diphenylmethoxy)methyl)piperidine15%30%Benzophenone, 4-(hydroxymethyl)piperidine
4-((bis(4-methoxyphenyl)methoxy)methyl)piperidine10%20%4,4'-Dimethoxybenzophenone, 4-(hydroxymethyl)piperidine
4-((bis(4-chlorophenyl)methoxy)methyl)piperidine25%45%4,4'-Dichlorobenzophenone, 4-(hydroxymethyl)piperidine
4-(Benzyloxymethyl)piperidine5%10%Benzaldehyde, 4-(hydroxymethyl)piperidine

Interpretation of Expected Trends:

  • Effect of Electron-Donating Groups: The methoxy-substituted analog is hypothesized to be more stable. The electron-donating methoxy groups may stabilize the benzhydryl ether moiety, potentially reducing the rate of homolytic cleavage.

  • Effect of Electron-Withdrawing Groups: The chloro-substituted analog is expected to be the least stable. The electron-withdrawing nature of chlorine could destabilize the benzhydryl ether bond, making it more susceptible to photolytic cleavage.

  • Steric and Electronic Simplification: The benzyloxymethyl analog is predicted to be the most stable due to the reduced chromophore size (one phenyl ring instead of two) and consequently, a lower probability of light absorption leading to degradation.

Proposed Degradation Pathway

The primary degradation pathway for 4-((Diphenylmethoxy)methyl)piperidine and its diphenylmethoxy analogs under UV stress is likely initiated by the homolytic cleavage of the benzylic C-O bond.

Degradation Pathway Parent 4-((Diphenylmethoxy)methyl)piperidine UV UV Light (hν) Parent->UV Radicals Benzhydryl Radical + Piperidinemethanol Radical UV->Radicals Homolytic Cleavage Benzophenone Benzophenone Radicals->Benzophenone Oxidation PiperidineMetOH 4-(Hydroxymethyl)piperidine Radicals->PiperidineMetOH FurtherDeg Further Degradation Products PiperidineMetOH->FurtherDeg

Caption: Proposed primary photodegradation pathway for 4-((Diphenylmethoxy)methyl)piperidine.

Conclusion and Recommendations

This guide outlines a systematic and comparative approach to evaluating the photostability of 4-((Diphenylmethoxy)methyl)piperidine and its structural analogs. The findings from such a study are crucial for:

  • Lead Optimization: Guiding medicinal chemists in designing more stable drug candidates by understanding the impact of substituents on photoreactivity.

  • Formulation Development: Informing the selection of appropriate excipients and packaging to protect the drug product from light-induced degradation.

  • Regulatory Submissions: Providing essential data to support the stability section of a new drug application.

By proactively assessing photostability, drug developers can mitigate risks, reduce development timelines, and ultimately deliver safer and more effective medicines to patients.

References

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023). ResearchGate. [Link]

  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment. (2025). ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Analysis of Photodegradation Products of Organic Photochromes by LC/MS. (2012). KoreaScience. [Link]

  • Determination of piperidine (alkylamide) - analysis. (n.d.). Analytice. [Link]

  • LC-MS for identifying photodegradation products of pharmaceuticals in the environment. (2007). DIGITAL.CSIC. [Link]

Sources

comparative in vivo clearance rates of 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vivo Clearance of 4-((Diphenylmethoxy)methyl)piperidine and Related Compounds

Introduction: The Critical Role of In Vivo Clearance in Drug Development

In the landscape of drug discovery and development, understanding the pharmacokinetic profile of a compound is paramount to its success. Among the key parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—the rate of in vivo clearance is a critical determinant of a drug's dosing regimen, efficacy, and potential for toxicity. Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas, from antihistamines to antipsychotics.[1] Their prevalence is a testament to favorable physicochemical and pharmacokinetic properties.[2]

This guide provides a comparative analysis of the in vivo clearance of 4-((Diphenylmethoxy)methyl)piperidine, a compound of interest in medicinal chemistry.[3] As direct, publicly available pharmacokinetic data for this specific molecule is limited, this document establishes a predictive framework by comparing its structural features with those of well-characterized piperidine-containing drugs. By examining experimental data from these analogs, we can infer the likely metabolic fate and clearance pathways of 4-((Diphenylmethoxy)methyl)piperidine, offering valuable insights for researchers, scientists, and drug development professionals.

The core objective is to explain the causality behind the expected pharmacokinetic profile, grounded in the principles of drug metabolism and supported by data from comparable molecules.

Methodology: A Framework for Assessing In Vivo Clearance

To ensure the generation of reliable and reproducible pharmacokinetic data, a rigorously designed experimental protocol is essential. The following section details a standard, self-validating workflow for a preclinical in vivo pharmacokinetic study in a rodent model, which serves as the basis for the data discussed in this guide.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines the key steps for determining the pharmacokinetic parameters of a piperidine derivative following oral administration.

  • Animal Model Selection and Acclimatization:

    • Species: Male Sprague-Dawley rats (n=6 per compound).

    • Rationale: The rat is a commonly used model in preclinical pharmacokinetics due to its well-characterized physiology and metabolic pathways, many of which are analogous to humans.

    • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study, with free access to food and water. They are typically fasted overnight before dosing.

  • Drug Formulation and Administration:

    • Formulation: The test compound is formulated in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. The formulation must be a homogenous and stable suspension or solution.

    • Dose & Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage. This route is chosen to assess oral bioavailability and first-pass metabolism.

  • Blood Sample Collection:

    • Time Points: Serial blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Rationale: This sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

    • Sample Handling: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation and Storage:

    • Centrifugation: Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Storage: The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis to ensure analyte stability.[4]

  • Bioanalytical Method: LC-MS/MS Analysis:

    • Technique: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[4]

    • Rationale: LC-MS/MS provides the high sensitivity and selectivity required to measure drug concentrations in a complex biological matrix like plasma.

    • Sample Preparation: Analytes are extracted from the plasma using protein precipitation or liquid-liquid extraction. An internal standard (a structurally similar molecule) is added to correct for variations in extraction efficiency and instrument response.

  • Pharmacokinetic Parameter Calculation:

    • The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life (t½), and apparent total clearance (CL/F).

Workflow Diagram

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_exp Experiment cluster_post Analysis AnimalModel Animal Model Selection (Sprague-Dawley Rats) Formulation Drug Formulation (e.g., 10 mg/kg in 0.5% CMC) Dosing Oral Gavage Administration Formulation->Dosing Start Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Preparation (Centrifugation & Storage at -80°C) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis Analyze PK_Calc Pharmacokinetic Analysis (Non-Compartmental) Bioanalysis->PK_Calc Data Cmax, Tmax, AUC, t½, CL/F PK_Calc->Data

Caption: Workflow for a preclinical oral pharmacokinetic study.

Comparative Pharmacokinetic Data

Direct in vivo clearance data for 4-((Diphenylmethoxy)methyl)piperidine is not extensively reported in the public domain. Therefore, we present a comparative analysis using data from structurally related piperidine-containing compounds. Fexofenadine and Bilastine are second-generation antihistamines that, like many diphenylmethoxy-piperidine derivatives, interact with H1 receptors and serve as excellent comparators.[5][6]

The table below includes hypothetical, yet scientifically reasoned, data for 4-((Diphenylmethoxy)methyl)piperidine (Compound X) to illustrate its potential profile relative to known drugs.

ParameterCompound X (Hypothetical)FexofenadineBilastineArylpiperazine Derivative (Typical)
Structure 4-((Diphenylmethoxy)methyl)piperidineFexofenadineBilastineGeneric Arylpiperazine
Dose (Oral) 10 mg/kg (rat)120 mg (human)20 mg (human)10 mg/kg (rat)
Tmax (h) 1.5 - 2.51.0 - 2.51.0 - 1.5[6]0.5 - 1.0[7]
t½ (h) 4.0 - 7.0~14~14.52.5 - 5.0[7]
CL/F (L/h/kg) 3.5 - 5.50.49 (35.4 L/h total)[5]~0.3 (Calculated from human data)~5.0[7]

Data for Fexofenadine and Bilastine are from human studies and adjusted for context. Arylpiperazine data is representative from preclinical studies.[7]

Scientific Analysis and Discussion

Metabolic Pathways of Piperidine Derivatives

The clearance of piperidine-containing compounds is predominantly driven by hepatic metabolism, mediated by the cytochrome P450 (CYP) enzyme system.[4][7] The specific metabolic pathways are dictated by the compound's overall structure, including the nature and position of its substituents.

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or propyl group), N-dealkylation is a common metabolic route, often mediated by CYP3A4.[7]

  • Aromatic Hydroxylation: Phenyl rings, such as those in the diphenylmethoxy group, are susceptible to hydroxylation, a reaction typically catalyzed by CYP2D6.[7]

  • Ring Oxidation: The piperidine ring itself can undergo oxidation at carbons alpha to the nitrogen, leading to the formation of lactams.[8]

These Phase I metabolic reactions increase the polarity of the molecule, facilitating its subsequent conjugation (Phase II) and excretion. The efficiency of these enzymatic processes is the primary determinant of a compound's metabolic clearance rate.

Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II & Excretion Parent Piperidine Derivative (Parent Drug) CYP3A4 CYP3A4 Parent->CYP3A4 Major Pathway CYP2D6 CYP2D6 Parent->CYP2D6 Major Pathway OtherCYP Other CYPs Parent->OtherCYP N_Dealk N-Dealkylation Metabolite CYP3A4->N_Dealk Aro_Hydrox Aromatic Hydroxylation Metabolite CYP2D6->Aro_Hydrox Ring_Ox Ring Oxidation Metabolite OtherCYP->Ring_Ox Conjugation Conjugation (e.g., Glucuronidation) N_Dealk->Conjugation Aro_Hydrox->Conjugation Ring_Ox->Conjugation Excretion Excretion (Urine/Feces) Conjugation->Excretion

Caption: Generalized metabolic pathways for piperidine derivatives.

Structural Comparison and Clearance Rate Rationale
  • 4-((Diphenylmethoxy)methyl)piperidine (Compound X): This molecule features a secondary amine on the piperidine ring and a bulky, lipophilic diphenylmethoxy group. Its clearance is likely to be moderate. The diphenylmethoxy moiety provides sites for aromatic hydroxylation (via CYP2D6), and the piperidine ring itself is a substrate for oxidation. Its relatively high lipophilicity (cLogP is estimated to be high) would favor distribution into tissues, potentially leading to a larger volume of distribution and a longer half-life compared to more polar analogs.[9]

  • Fexofenadine: Fexofenadine is a zwitterion at physiological pH, containing both a carboxylic acid and a basic amine. This high polarity limits its ability to cross cell membranes, resulting in low metabolism. Its clearance is primarily through excretion of the unchanged drug, with a smaller portion undergoing minor oxidation. This results in a lower apparent oral clearance compared to compounds that are extensively metabolized.[5]

  • Bilastine: Similar to fexofenadine, bilastine is also cleared mainly through excretion of the parent drug. Its pharmacokinetic profile shows dose-proportionality, and its clearance is not significantly affected by repeated dosing, indicating minimal enzyme induction or inhibition.[6]

  • Arylpiperazine Derivatives: These compounds often undergo more extensive metabolism, particularly N-dealkylation and aromatic hydroxylation, leading to higher clearance rates and shorter half-lives compared to the polar antihistamines.[7] The hypothetical clearance for Compound X is positioned between the highly metabolized arylpiperazines and the poorly metabolized second-generation antihistamines, reflecting its susceptibility to metabolism without the polarity of the latter group.

Conclusion

While direct experimental data for 4-((Diphenylmethoxy)methyl)piperidine remains to be published, a robust, predictive analysis can be formulated based on established principles of drug metabolism and comparative data from structurally related analogs.

We predict that 4-((Diphenylmethoxy)methyl)piperidine will exhibit a moderate in vivo clearance rate , primarily driven by hepatic metabolism via cytochrome P450 enzymes. Its clearance is expected to be significantly higher than that of highly polar, excretion-driven molecules like fexofenadine and bilastine, but potentially lower than that of other piperidine derivatives that are rapid substrates for N-dealkylation. The key metabolic pathways are likely to be aromatic hydroxylation on the diphenyl rings and oxidation of the piperidine moiety .

This guide provides a foundational framework for researchers. The detailed experimental protocol and comparative analysis serve as a valuable resource for designing and interpreting future in vivo studies, ultimately aiding in the rational design and development of new piperidine-based therapeutic agents.

References

  • The influence of piperine on the pharmacokinetics of fexofenadine, a P-glycoprotein substrate, in healthy volunteers. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28303313/
  • Comparative study of the pharmacokinetic properties of piperazine derivatives. Benchchem. Available at: https://www.benchchem.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534164/
  • Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11806716/
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem. Available at: https://www.benchchem.com/pro-drug/a-comparative-safety-analysis-of-piperidine-analogs-for-drug-development
  • Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11250989/
  • Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15010464/
  • Classes of Piperidine-Based Drugs. ResearchGate. Available at: https://www.researchgate.net/publication/362846937_Classes_of_Piperidine-Based_Drugs
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: https://www.mdpi.com/1420-3049/28/3/1477
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Benchchem. Available at: https://www.benchchem.
  • 4-Diphenylmethoxy-1-methylpiperidine 95 132-18-3. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/280550
  • BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. Available at: https://www.researchgate.net/publication/5849841_BF2649_1-_piperidine_Hydrochloride_a_Nonimidazole_Inverse_AgonistAntagonist_at_the_Human_Histamine_H3_Receptor_Preclinical_Pharmacology
  • 4-((Diphenylmethoxy)methyl)piperidine | C19H23NO | CID 2762420. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2762420
  • New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/7562938/
  • Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects. PubMed. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5107204/
  • 4-Diphenylmethoxy-1-methylpiperidine 95 132-18-3. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/product/aldrich/280550
  • Effects of 4-diphenylmethoxy-1-methylpiperidine derivatives and nifedipine on Ca²⁺-dependent contractions in mouse mesenteric arteries. ResearchGate. Available at: https://www.researchgate.net/figure/Effects-of-4-diphenylmethoxy-1-methylpiperidine-derivatives-and-nifedipine-on-Ca-2_fig2_340801642
  • Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11735168/
  • Questioning the predictive performance of traditional hepatic clearance models. Lirias. Available at: https://lirias.kuleuven.be/retrieve/700147
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3133983/
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9885062/
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: https://www.mdpi.com/2218-0532/26/3/135

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-((Diphenylmethoxy)methyl)piperidine. As Senior Application Scientists, our goal is to extend beyond the product itself, fostering a culture of safety and environmental responsibility within the laboratory. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the methods to mitigate them effectively.

Hazard Assessment and Chemical Profile

Assumed Hazard Classification:

Hazard CategoryClassificationRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar structures like Diphenhydramine Hydrochloride and 4-Diphenylmethoxy-1-methylpiperidine.[3][4][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Piperidine derivatives are known to be skin irritants.[2][7][8][9]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Common for amine-containing compounds.[2][7][8][9]
Flammability Combustible SolidPiperidine itself is a flammable liquid. While the larger molecule may be a solid, it should be treated as a combustible solid.[2]

Regulatory Framework: The "Cradle-to-Grave" Responsibility

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10][11] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from generation to final disposal.

Key Principles of RCRA:

  • Waste Characterization: It is the generator's responsibility to determine if a waste is hazardous. This can be done through analytical testing or by using knowledge of the chemical's properties and the processes that generated the waste.[12]

  • Generator Status: The amount of hazardous waste generated per month determines a facility's generator status (Very Small, Small, or Large Quantity Generator), which dictates the specific regulations that must be followed.[12]

  • Proper Handling and Storage: Hazardous waste must be stored in labeled, approved containers that are kept sealed unless waste is being added. It must also be segregated by hazard class.

  • Licensed Disposal: Hazardous waste must be transported and disposed of by a licensed hazardous waste facility.[1][12]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of 4-((Diphenylmethoxy)methyl)piperidine and its associated waste.

DisposalWorkflow cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Professional Disposal A Unused/Expired Product F Solid Waste Container A->F B Contaminated Labware (glassware, stir bars) B->F C Contaminated PPE (gloves, lab coats) C->F D Aqueous Waste (from quenching/extraction) G Liquid Waste Container (Aqueous) D->G E Solvent Rinsate H Liquid Waste Container (Solvent) E->H I Label with: - 'Hazardous Waste' - Chemical Name & Structure - Hazard Pictograms - Accumulation Start Date F->I G->I H->I J Store in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) I->J K Ensure secondary containment J->K L Maintain segregation from incompatible materials K->L M Contact your institution's Environmental Health & Safety (EHS) office L->M N Arrange for pickup by a licensed hazardous waste disposal company M->N O Complete all required waste disposal documentation N->O

Caption: Disposal workflow for 4-((Diphenylmethoxy)methyl)piperidine waste.

Detailed Protocol:

1. Waste Segregation at the Point of Generation:

  • Solid Waste:

    • Place any unused or expired 4-((Diphenylmethoxy)methyl)piperidine directly into a designated solid hazardous waste container.

    • Contaminated materials such as gloves, absorbent pads, and weighing paper must also be disposed of as hazardous solid waste.[1]

    • "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as non-hazardous waste.[1] Never reuse empty containers.[1]

  • Liquid Waste:

    • Collect all solvent rinsates from cleaning contaminated glassware in a designated hazardous solvent waste container.

    • Aqueous waste streams containing 4-((Diphenylmethoxy)methyl)piperidine should be collected in a separate hazardous aqueous waste container.

    • Causality: Segregating waste streams is crucial to prevent unintended chemical reactions and to facilitate proper disposal by the waste management company. Mixing different waste types can create more complex and expensive disposal challenges.

2. Containerization and Labeling:

  • Container Selection: Use containers that are compatible with the chemical waste. For solids, a wide-mouth polyethylene or glass container is suitable. For liquids, use screw-cap bottles, preferably with a secondary container to prevent leaks.

  • Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "4-((Diphenylmethoxy)methyl)piperidine"

    • The associated hazard pictograms (e.g., flammable, corrosive, toxic)[1]

    • The date when waste was first added to the container (accumulation start date).

    • Trustworthiness: Accurate and complete labeling is a cornerstone of a safe laboratory. It ensures that everyone who handles the container is aware of its contents and the associated risks.

3. Temporary Storage:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Ensure that the waste containers are kept in secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[1]

  • Store the waste away from incompatible materials, such as strong oxidizing agents and acids.[14] Piperidine derivatives can react violently with these substances.

4. Professional Disposal:

  • The final disposal of 4-((Diphenylmethoxy)methyl)piperidine must be handled by a licensed professional waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your hazardous waste.

  • Ensure that all necessary waste disposal forms and documentation are completed accurately and in compliance with institutional and regulatory requirements.[1]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

SpillResponse A Spill Occurs B Evacuate non-essential personnel A->B C Ensure adequate ventilation B->C D Don appropriate PPE C->D E Contain the spill with non-combustible absorbent material (e.g., sand, vermiculite) D->E F Collect absorbed material into a hazardous waste container E->F G Decontaminate the spill area with a suitable solvent F->G H Collect decontamination materials as hazardous waste G->H I Report the spill to your supervisor and EHS office H->I

Caption: Spill response protocol for 4-((Diphenylmethoxy)methyl)piperidine.

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.[1]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1][2] Do not use combustible materials such as paper towels.[1]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

  • Report: Report the spill to your supervisor and the institutional EHS office, regardless of the size.[1]

Conclusion: A Commitment to Safety

The proper disposal of 4-((Diphenylmethoxy)methyl)piperidine is not merely a procedural task but a critical component of responsible scientific practice. By understanding the potential hazards, adhering to regulatory requirements, and following a systematic disposal workflow, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and environmental stewardship builds a foundation of trust and excellence in the scientific community.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Piperidine - SAFETY DATA SHEET. PENTA. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Regulatory and Guidance Information by Topic: Waste. US EPA. [Link]

  • 4-((Diphenylmethoxy)methyl)piperidine. PubChem - NIH. [Link]

Sources

Personal protective equipment for handling 4-((Diphenylmethoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. When handling complex active pharmaceutical ingredient (API) scaffolds like 4-((Diphenylmethoxy)methyl)piperidine , understanding the relationship between molecular structure and biological reactivity is the foundation of effective risk mitigation.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals working with this specific piperidine derivative.

Mechanistic Hazard Profiling: Why We Protect

4-((Diphenylmethoxy)methyl)piperidine (CAS: 136647-21-7; PubChem CID: 2762420) is a critical fragment molecule used extensively in the synthesis of antihistamines and novel drug candidates[1]. To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct its structural hazards:

  • The Piperidine Core (Basicity & Corrosivity): The secondary amine in the piperidine ring is highly basic and nucleophilic. In concentrated forms or upon aerosolization, piperidine derivatives are severely corrosive to the mucous membranes, upper respiratory tract, eyes, and skin[2].

  • The Diphenylmethoxy Moiety (Lipophilicity): The addition of two bulky phenyl rings significantly increases the molecule's lipophilicity (LogP). While this is desirable for drug-target binding, it poses a severe occupational hazard: enhanced dermal penetration . If this compound is dissolved in common organic solvents (e.g., DMSO, Dichloromethane), the solvent acts as a carrier, pulling the corrosive basic core directly through the stratum corneum and into systemic circulation.

Quantitative Data & PPE Selection Matrix

Based on the Occupational Safety and Health Administration (OSHA) PPE Standard and Prudent Practices in the Laboratory[3], the following matrix outlines the mandatory protective equipment. The selection is dictated by the chemical's dual threat of tissue corrosivity and high dermal permeability.

Protection ZoneRequired EquipmentMechanistic Rationale & Specifications
Ocular/Facial Chemical Splash Goggles + Face ShieldPiperidine vapors and splashes cause irreversible corneal damage[2]. A face shield (8-inch minimum) is mandatory when handling volumes >50 mL or pressurized systems.
Dermal (Hands) Dual-Gloving System: Nitrile (Inner) + Butyl Rubber (Outer)Nitrile provides tactile sensitivity but fails rapidly against organic solvents. Butyl rubber provides superior resistance to the solvents typically used to dissolve lipophilic piperidines.
Dermal (Body) Flame-Resistant (FR) Lab Coat + Chemical ApronPiperidine derivatives are highly flammable[2]. The FR coat prevents ignition, while a polyethylene apron blocks solvent-driven transdermal absorption.
Respiratory Chemical Fume Hood (Face velocity ≥ 100 fpm)Prevents inhalation of corrosive vapors. If a hood is unavailable, a NIOSH-approved full-face respirator with organic vapor cartridges is required[3].

Operational Workflow & Self-Validating Protocols

To build a trustworthy safety culture, every procedure must include a "self-validation" step—a physical check that confirms the safety measure is actively working before proceeding.

Phase 1: Pre-Operation & Equipment Validation
  • Fume Hood Verification: Turn on the chemical fume hood. Self-Validation: Tape a small piece of tissue paper to the bottom of the sash. If it pulls inward steadily, airflow is established. Verify the digital monitor reads ≥ 100 feet per minute (fpm).

  • Glove Integrity Check: Inspect the outer butyl rubber gloves. Self-Validation: Roll the cuff tightly toward the fingers to trap air inside. Submerge the inflated glove in a basin of water; if no bubbles appear, the barrier is intact.

  • Static Dissipation: Because piperidine derivatives and their solvents can be highly flammable[2], ensure all receiving vessels and metal spatulas are grounded to prevent static discharge[4].

Phase 2: Material Handling & Transfer
  • Isolation: Keep the primary reagent bottle inside the fume hood at all times. Never open 4-((Diphenylmethoxy)methyl)piperidine on an open bench.

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly. Causality: Rapid dissolution of basic amines can generate localized exothermic heat, potentially causing solvent flash-boiling and aerosolization of the API.

  • Sealing: Once the reaction or transfer is complete, seal all vials with PTFE-lined caps. Parafilm is insufficient as organic vapors will degrade it.

Phase 3: Decontamination & Disposal Plan
  • Quenching: Residual 4-((Diphenylmethoxy)methyl)piperidine on spatulas or glassware should be rinsed with a dilute, weak acid (e.g., 1M Citric Acid) inside the fume hood to protonate the amine, rendering it water-soluble and non-volatile, before standard washing.

  • Waste Segregation: Do not mix piperidine waste with halogenated solvents unless specifically required by the reaction, as amines can react exothermically with certain alkyl halides over time. Store in a clearly labeled "Basic Organic Waste" high-density polyethylene (HDPE) container.

  • Doffing Sequence: Remove the outer butyl gloves first, handling only the exterior. Remove the face shield and goggles, then the lab coat. Finally, remove the inner nitrile gloves and wash hands with soap and water for a minimum of 30 seconds.

Safety & Exposure Response Architecture

The following diagram maps the logical decision tree for handling operations and emergency response, ensuring rapid, automated decision-making during a crisis.

G Start Pre-Operation Hazard Assessment PPE Don Validated PPE (Butyl Gloves, Shield) Start->PPE Hood Execute Transfer in Chemical Fume Hood PPE->Hood Exposure Exposure or Spill Detected? Hood->Exposure Emergency Emergency Response (15-Min Eyewash/Shower) Exposure->Emergency Yes Decon Acidic Quench & Waste Segregation Exposure->Decon No Emergency->Decon End Safe Doffing & Incident Logging Decon->End

Workflow for the safe handling and exposure response of piperidine derivatives.

References

  • PubChem CID 2762420: 4-((Diphenylmethoxy)methyl)piperidine Chemical and Physical Properties. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US); National Academies Press. Retrieved from:[Link]

  • Working with Laboratory Equipment - Prudent Practices in the Laboratory. National Research Council (US); National Academies Press. Retrieved from:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.